molecular formula C4H5FO3 B173578 4-(Fluoromethyl)-1,3-dioxolan-2-one CAS No. 127213-73-4

4-(Fluoromethyl)-1,3-dioxolan-2-one

Cat. No.: B173578
CAS No.: 127213-73-4
M. Wt: 120.08 g/mol
InChI Key: RNNVXAXTORCUFA-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)-1,3-dioxolan-2-one (CAS 127213-73-4) is a fluorinated organic compound with the molecular formula C₄H₅FO₃ and a molecular weight of 120.079 g/mol . This compound is classified as a cyclic carbonate, a class of chemicals known for their utility as high-performance solvents, particularly in electrolytes for lithium-ion batteries, and as versatile intermediates in organic synthesis . The introduction of a fluoromethyl group onto the dioxolanone ring system significantly alters the compound's electronic properties and reactivity, making it a valuable building block for the development of novel pharmaceuticals and advanced materials . Its primary research value lies in its application in medicinal chemistry, where it is employed as a key synthetic precursor for the introduction of fluorine-containing motifs into target molecules, a common strategy to modulate the bioavailability, metabolic stability, and binding affinity of drug candidates . The compound can be synthesized through the direct fluorination of ethylene carbonate, a process designed for high selectivity and control . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the relevant safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(fluoromethyl)-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO3/c5-1-3-2-7-4(6)8-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNVXAXTORCUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470906
Record name 4-(fluoromethyl)-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127213-73-4
Record name 4-(fluoromethyl)-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular structure of 4-(Fluoromethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Characterization of 4-(Fluoromethyl)-1,3-dioxolan-2-one

Executive Summary

This technical guide provides a comprehensive examination of the molecular structure, properties, and characterization of this compound. As a member of the fluorinated cyclic carbonate family, this compound is of significant interest to researchers in materials science, particularly for the development of advanced electrolytes for lithium-ion batteries, and as a versatile building block in organic synthesis. This document delves into the molecule's structural attributes, proposes a robust synthetic pathway, outlines a theoretical framework for its spectroscopic identification, and discusses its potential applications. The insights provided are tailored for researchers, scientists, and drug development professionals seeking to understand and utilize this specific fluorinated intermediate.

Introduction to Fluorinated Cyclic Carbonates

Fluorinated organic compounds have become indispensable in modern chemistry, offering unique properties such as enhanced thermal stability, metabolic resistance, and modified electronic characteristics. Within this class, fluorinated cyclic carbonates are critical components in energy storage technologies. Compounds like Fluoroethylene Carbonate (FEC) are well-established as electrolyte additives that dramatically improve the performance and lifespan of lithium-ion batteries by forming a stable solid electrolyte interphase (SEI) on the anode surface.[1][2]

This compound represents a structurally distinct analog. Unlike FEC, where the fluorine atom is directly attached to the dioxolanone ring, or its trifluoromethyl counterpart, 4-(Trifluoromethyl)-1,3-dioxolan-2-one, the monofluoromethyl (-CH₂F) group in the title compound introduces a unique combination of steric and electronic effects.[3][4] This substituent provides a flexible, polar side chain that can influence solvation properties, electrochemical stability, and reactivity, making it a compelling target for both fundamental research and industrial applications.

Core Molecular Structure and Physicochemical Properties

The defining features of this compound include the five-membered cyclic carbonate ring, a chiral center at the C4 position, and the pendant fluoromethyl group. This structure dictates its chemical behavior and potential utility.

  • Systematic Naming & Identifiers:

    • IUPAC Name: this compound[5]

    • CAS Number: 127213-73-4[5]

    • Molecular Formula: C₄H₅FO₃[5]

    • SMILES: C1C(OC(=O)O1)CF[5]

    • InChIKey: RNNVXAXTORCUFA-UHFFFAOYSA-N[5]

Physicochemical Data Summary

The following table summarizes key computed physicochemical properties, providing a baseline for experimental design and handling.

PropertyValueSource
Molecular Weight120.08 g/mol PubChem[5]
XLogP3 (Lipophilicity)-0.4PubChem[5]
Hydrogen Bond Donor Count0PubChem[5]
Hydrogen Bond Acceptor Count4PubChem[5]
Rotatable Bond Count1PubChem[5]
Exact Mass120.02227218 DaPubChem[5]
Heavy Atom Count8PubChem[5]

Synthesis and Purification

While specific, peer-reviewed protocols for the synthesis of this compound are not widely published, a logical and effective pathway can be designed based on established precedents in cyclic carbonate and organofluorine chemistry. The most direct approach involves the cyclization of a suitable C3-diol precursor with a carbonylating agent.

Proposed Synthetic Pathway: Carbonate Formation from 3-Fluoro-1,2-propanediol

The synthesis hinges on the reaction of 3-fluoro-1,2-propanediol with a phosgene equivalent, such as triphosgene or an alkyl chloroformate, which is a standard and reliable method for forming cyclic carbonates. This method ensures high yields and good control over the reaction.

Synthesis_Workflow Precursor 3-Fluoro-1,2-propanediol + Triphosgene Reaction Reaction Vessel (Anhydrous Solvent, e.g., DCM) Pyridine (Base), 0 °C to RT Precursor->Reaction 1. Add reagents Workup Aqueous Workup (Quench, Wash, Dry) Reaction->Workup 2. Reaction completion Purification Crude Product Workup->Purification 3. Isolate organic phase Final Purification (Vacuum Distillation or Column Chromatography) Purification->Final 4. Remove solvent Product This compound (>98% Purity) Final->Product 5. Purify

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis via Triphosgene

Disclaimer: This protocol is a representative methodology. All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. Triphosgene is highly toxic and requires careful handling.

  • Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The system is flame-dried and cooled under a stream of dry nitrogen.

  • Reagent Charging: The flask is charged with 3-fluoro-1,2-propanediol (1.0 eq), anhydrous pyridine (2.2 eq), and anhydrous dichloromethane (DCM, 100 mL). The solution is cooled to 0 °C in an ice bath.

  • Carbonylation: A solution of triphosgene (0.4 eq) in anhydrous DCM (50 mL) is added dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM (2 x 30 mL).

  • Washing: The combined organic layers are washed sequentially with 1 M HCl (50 mL), water (50 mL), and brine (50 mL).

  • Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation or silica gel column chromatography to yield this compound as a clear liquid.

Spectroscopic Elucidation of the Molecular Structure

Confirming the molecular structure of the synthesized product is paramount. The following section details the expected spectroscopic signatures based on fundamental principles of NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of this molecule.

  • ¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to be complex due to second-order coupling effects and the chiral center.

    • δ 4.90-5.05 ppm (m, 1H): The proton on the chiral carbon (C4), coupled to the two diastereotopic protons on C5 and the two protons of the fluoromethyl group.

    • δ 4.50-4.75 ppm (ddd, ²J(H,F) ≈ 47 Hz, 1H): One proton of the -CH₂F group, split into a doublet by the fluorine and further split by the geminal proton and the vicinal C4 proton.

    • δ 4.40-4.65 ppm (ddd, ²J(H,F) ≈ 47 Hz, 1H): The second proton of the -CH₂F group.

    • δ 4.30-4.45 ppm (m, 2H): The two diastereotopic protons on the C5 carbon of the ring.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 154-156 ppm: Carbonyl carbon (C2).

    • δ 80-83 ppm (d, ¹J(C,F) ≈ 170-180 Hz): Fluoromethyl carbon (-CH₂F), showing a large one-bond coupling to fluorine.

    • δ 75-78 ppm: Chiral carbon (C4).

    • δ 66-69 ppm: Methylene carbon in the ring (C5).

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ -230 to -235 ppm (t, ²J(F,H) ≈ 47 Hz): The fluorine atom is expected to appear as a triplet due to coupling with the two adjacent protons of the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~1810-1825C=O StretchCarbonyl in a 5-membered cyclic carbonate
~1150-1200C-O-C StretchCyclic ether stretch
~1040-1080C-F StretchAlkyl fluoride stretch
~2900-3000C-H StretchAliphatic C-H
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Molecular Ion (M⁺): Expected at m/z = 120.02 (for high-resolution MS).

  • Key Fragments:

    • m/z = 76: Loss of CO₂ ([M - 44]⁺), corresponding to the epifluorohydrin radical cation.

    • m/z = 87: Loss of the fluoromethyl radical ([M - CH₂F]⁺).

    • m/z = 33: The fluoromethyl cation ([CH₂F]⁺).

Applications and Significance in Research & Development

The unique structure of this compound positions it as a valuable intermediate for several advanced applications.

Applications Molecule This compound Cyclic Carbonate Core Chiral Center -CH₂F Group App1 Lithium-Ion Batteries Electrolyte Additive Forms stable SEI layer Potentially improved low-temp performance Molecule:f0->App1 Electrochemical Stability Molecule:f2->App1 Modifies SEI Chemistry App2 Materials Science Functional Monomer Synthesis of fluorinated polycarbonates Tunable dielectric & thermal properties Molecule:f0->App2 Polymerizable Ring Molecule:f2->App2 Introduces Fluorine Properties App3 Synthetic Chemistry Versatile Building Block Access to chiral fluorinated molecules Intermediate for pharmaceuticals & agrochemicals Molecule:f1->App3 Source of Chirality Molecule:f2->App3 Bioisosteric Replacement

Caption: Relationship between the molecular features of the compound and its primary application areas.

  • Lithium-Ion Batteries: As an electrolyte additive, it is hypothesized to participate in the formation of the SEI layer. The flexible -CH₂F group may lead to a more mechanically robust and ionically conductive SEI compared to the more rigid film formed by FEC, potentially improving cycling stability and low-temperature performance.

  • Polymer and Materials Science: The molecule can serve as a monomer for ring-opening polymerization to create novel fluorinated polycarbonates. These materials are candidates for applications requiring high thermal stability and specific dielectric properties, such as in capacitors and electronic components.[4]

  • Drug Development and Agrochemicals: The fluoromethyl group is a recognized motif for enhancing the metabolic stability and binding affinity of bioactive molecules. This compound serves as a chiral building block to introduce this group into more complex target structures.[4]

Conclusion

This compound is a fluorinated cyclic carbonate with significant potential, bridging the gap between well-known battery additives and functional monomers. Its molecular structure, defined by the dioxolanone ring and a unique monofluoromethyl side chain, offers compelling properties for advanced applications. Through logical synthetic design and a thorough understanding of its theoretical spectroscopic profile, researchers can effectively synthesize, purify, and characterize this compound. Its exploration is poised to contribute to innovations in energy storage, materials science, and synthetic chemistry, making it a valuable target for further investigation.

References

  • Google Patents. Method for producing 4-fluoro-1,3-dioxolan-2-one. KR101158121B1.
  • Ataman Kimya. 4-METHYL-1,3-DIOXOLAN-2-ONE. Available at: [Link]

  • Chemical LAND21. 4-Fluoro-1,3-dioxolan-2-one. Available at: [Link]

  • The MAK Collection for Occupational Health and Safety. 4-Methyl-1,3-dioxolan-2-one. (2021-03-31). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11708057, this compound. Available at: [Link]

  • Google Patents. Process for preparing fluorinated 1,3-dioxolan 2-one. US9067907B2.
  • Royal Society of Chemistry. In situ polymerization of 1,3-dioxolane and formation of fluorine/boron-rich interfaces enabled by film-forming additives for long-life lithium metal batteries. (2024-07-03). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 4-(Trifluoromethyl)-1,3-dioxolan-2-one in Advanced Material Science Applications. Available at: [Link]

  • NIST. 4-Chloromethyl-1,3-dioxolan-2-one. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information: 4-chloromethyl-1,3-dioxolan-2-one (2 b): 1H NMR (CDCl3, 400 MHz). Available at: [Link]

Sources

4-(Fluoromethyl)-1,3-dioxolan-2-one safety, handling, and hazards

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 4-(Fluoromethyl)-1,3-dioxolan-2-one

Introduction

This compound, commonly known in the industry as Fluoroethylene Carbonate (FEC), is a fluorinated cyclic carbonate ester.[1] Its unique electrochemical properties, particularly its ability to form a stable solid electrolyte interphase (SEI) on graphite anodes, have made it an indispensable additive in lithium-ion battery electrolytes to enhance performance and lifespan. Beyond energy storage, its structural motifs are of increasing interest in the synthesis of novel materials and pharmaceuticals.

However, the same reactivity that makes FEC valuable also necessitates a comprehensive understanding of its associated hazards. This guide is designed for researchers, chemists, and drug development professionals who handle this compound. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a framework of causal logic—explaining why certain precautions are necessary—to foster a culture of intrinsic safety and self-validating laboratory protocols.

Hazard Identification and GHS Classification

A foundational understanding of a chemical's intrinsic hazards is the first step in risk mitigation. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[2] The primary risks are associated with its irritant properties and acute oral toxicity.

The GHS classification dictates the mandatory labeling for this compound, featuring the GHS07 pictogram (exclamation mark) and the signal word "Warning".[1][2]

GHS07 Exclamation Mark Pictogram

GHS07 Pictogram

The specific hazards are summarized in the table below.

Hazard ClassCategoryHazard Statement CodeHazard Statement
Acute Toxicity, Oral4H302Harmful if swallowed.[2]
Skin Corrosion/Irritation2H315Causes skin irritation.[2]
Skin Sensitisation1H317May cause an allergic skin reaction.[2]
Serious Eye Damage/Irritation2H319Causes serious eye irritation.[2]

It is crucial to recognize that while the compound is not classified as carcinogenic, mutagenic, or a reproductive toxicant, its ability to cause skin sensitization means that repeated, low-level exposures could lead to an allergic response upon subsequent contact.[2]

Toxicological Profile and Exposure Mitigation

The hazards identified by the GHS classification stem from the chemical's interaction with biological systems. Understanding these interactions is key to appreciating the importance of exposure controls.

  • Irritation (Skin and Eyes): As a reactive ester, FEC can irritate mucous membranes and skin upon contact. The causality is likely related to its ability to react with or denature proteins and lipids on the surface of tissues, leading to an inflammatory response. This irritation is not merely a surface-level effect; it represents a breach of the body's primary defensive barrier, potentially allowing the chemical to be absorbed systemically.

  • Skin Sensitization: This is an immunological response, not a direct chemical burn. Initial exposure may cause little to no reaction, but it can prime the immune system. Subsequent exposures, even to minute quantities, can then trigger a significant allergic reaction (e.g., contact dermatitis). This is why preventing all skin contact, even incidental, is paramount.

  • Acute Oral Toxicity: The "Harmful if swallowed" classification indicates that ingestion of a sufficient quantity can lead to significant adverse health effects.

Given these risks, all handling procedures must be designed to rigorously prevent the three primary routes of laboratory exposure:

  • Dermal Contact: Direct contact with skin or eyes.

  • Inhalation: Breathing in aerosols or vapors.

  • Ingestion: Accidental transfer from contaminated hands or surfaces to the mouth.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, based on the hierarchy of controls, is essential for safely managing FEC in a research environment. The primary goal is to use engineering and administrative controls to minimize reliance on PPE, which serves as the final barrier between the researcher and the chemical.

Control LevelImplementation for this compoundRationale
Engineering Controls All weighing, transferring, and reaction setups must be conducted inside a certified chemical fume hood.A fume hood provides constant negative pressure, ensuring that any vapors or aerosols are captured and exhausted, effectively preventing inhalation exposure.[2]
Administrative Controls Develop and adhere to a detailed Standard Operating Procedure (SOP). Clearly demarcate areas where FEC is handled. Ensure all personnel are trained on the specific hazards and handling protocols.SOPs ensure procedural consistency and minimize human error. Designated areas prevent cross-contamination of common lab spaces.
Personal Protective Equipment (PPE) Eye/Face Protection: Safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a risk of splashing.[2]Protects against splashes that can cause serious eye irritation.
Hand Protection: Chemically resistant gloves (e.g., nitrile) tested to EN 374 are required. Check for leaks before use. Promptly remove and replace gloves if contamination occurs. Wash hands thoroughly after handling.[2]Prevents skin contact, which can cause irritation and sensitization. Double-gloving is recommended for larger quantities.
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.Protects skin on the arms and body from accidental spills.
Respiratory Protection: Not typically required when work is performed within a fume hood. If ventilation is inadequate or for large-scale spills, a respirator with an appropriate organic vapor cartridge may be necessary.[2]Serves as a backup to engineering controls in non-routine or emergency situations.

Standard Operating Protocol for Safe Handling

A self-validating protocol is one where safety is integrated into each step. The following workflow is designed to minimize risk at every stage of handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase prep 1. Assemble PPE (Goggles, Lab Coat, Gloves) verify 2. Verify Fume Hood Is Operational prep->verify gather 3. Gather Materials (FEC, Glassware, Spill Kit) verify->gather weigh 4. Weigh/Measure FEC Into Sealed Container gather->weigh transfer 5. Perform Reaction or Transfer (Use caution to avoid splashes) weigh->transfer decon 6. Decontaminate Glassware (In Fume Hood) transfer->decon waste 7. Dispose of Waste (Into labeled hazardous waste) decon->waste cleanup 8. Clean Work Area And Remove PPE waste->cleanup

Caption: A logical workflow for the safe handling of this compound.

Causality within the Protocol:

  • Step 2 (Verify Fume Hood): This is a critical self-validating step. Proceeding without a functional engineering control invalidates all subsequent safety measures against inhalation.

  • Step 4 (Weigh in Sealed Container): Weighing into a tared, sealed container minimizes the time the compound is open to the hood environment, reducing vapor concentration.

  • Step 7 (Dispose of Waste): Proper waste segregation is crucial. Contaminated items like gloves and pipette tips must be disposed of as hazardous waste to prevent exposure to support staff.[2]

Emergency Response Procedures

Preparedness is essential. All personnel must know the location of safety showers, eyewash stations, and spill kits, and be trained on their use.

G cluster_spill Chemical Spill cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingest Ingestion emergency Emergency Event spill_alert Alert others Evacuate if large emergency->spill_alert Spill skin_remove Remove contaminated clothing immediately emergency->skin_remove Skin eye_flush Immediately flush with water for at least 15 minutes emergency->eye_flush Eye ingest_rinse Rinse mouth with water (Do NOT induce vomiting) emergency->ingest_rinse Ingestion spill_absorb Absorb with inert material (Sand, Vermiculite) spill_alert->spill_absorb spill_collect Collect into sealed container for hazardous waste spill_absorb->spill_collect skin_wash Wash skin with soap and water for 15 minutes skin_remove->skin_wash skin_medical Seek medical attention if irritation or rash develops skin_wash->skin_medical eye_lenses Remove contact lenses if possible eye_flush->eye_lenses eye_medical Seek immediate medical attention eye_lenses->eye_medical ingest_medical Call Poison Control or seek immediate medical attention ingest_rinse->ingest_medical

Caption: A decision-making flowchart for emergency response protocols.

First-Aid Measures Rationale:

  • Skin/Eye Contact: The immediate and prolonged flushing with water for at least 15 minutes is designed to physically remove the chemical and dilute any remaining residue, minimizing tissue damage.[2][3] Seeking medical attention is crucial as irritation may be delayed or persist.

  • Ingestion: Vomiting is not induced because this can cause secondary damage to the esophagus and poses a risk of aspiration into the lungs.[2] The priority is to dilute the substance in the stomach and seek professional medical help.

  • Spill Response: Using an inert absorbent material contains the liquid and prevents it from spreading or entering drains.[2] Treating all spill cleanup materials as hazardous waste is mandatory.

Storage, Stability, and Disposal

Proper storage is vital for both safety and maintaining the chemical's integrity.

  • Storage Conditions: this compound should be stored in a cool, well-ventilated area, often under refrigeration (recommended at 4°C).[1][3] The container must be kept tightly closed to prevent moisture ingress and evaporation.

  • Stability and Incompatibilities: The compound is stable under recommended storage conditions.[3] It must be stored away from strong oxidizing agents, as these could initiate a vigorous, potentially hazardous reaction.[3]

  • Hazardous Decomposition: In the event of a fire, thermal decomposition can produce hazardous products including carbon monoxide (CO), carbon dioxide (CO2), and highly corrosive hydrogen fluoride (HF).[3]

  • Disposal: All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste.[2] This should be done through an approved waste disposal plant in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.[2]

Conclusion

This compound is a valuable reagent whose utility is matched by its potential hazards. A thorough understanding of its toxicological profile—as an irritant, sensitizer, and orally toxic compound—provides the necessary context for implementing robust safety protocols. By integrating engineering controls, administrative procedures, and the consistent use of appropriate PPE, researchers can handle this compound with a high degree of safety. The protocols and workflows outlined in this guide are designed to be self-validating systems, embedding safety into the scientific process and protecting the health of the dedicated professionals driving innovation.

References

  • Safety Data Sheet: 4-Fluoro-1,3-dioxolan-2-one - Chemos GmbH&Co.KG. [Link]

  • 4-Methyl-1,3-dioxolan-2-one - Publisso. [Link]

  • Safety Data Sheet: 4-(Hydroxymethyl)-1,3-dioxolan-2-one - Carl ROTH. [Link]

  • Leveraging 4-(Trifluoromethyl)-1,3-dioxolan-2-one in Advanced Material Science Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 4-(Fluoromethyl)-1,3-dioxolan-2-one (FMEC) in Lithium-Ion Battery Electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Electrolyte Additives in Advanced Lithium-Ion Batteries

The progression of lithium-ion battery (LIB) technology towards higher energy densities, extended cycle life, and enhanced safety is intrinsically linked to the stability of the electrode-electrolyte interfaces. Conventional carbonate-based electrolytes are often susceptible to decomposition at the anode and cathode surfaces, leading to the formation of an unstable Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI). This instability results in continuous electrolyte consumption, impedance growth, and capacity fade, thereby limiting the battery's performance and lifespan.

Electrolyte additives, even in small concentrations, are a cornerstone in addressing these challenges. They are meticulously designed to preferentially decompose and form a robust and stable passivation layer on the electrode surfaces. This protective layer should be electronically insulating but ionically conductive, effectively suppressing further electrolyte decomposition while allowing for efficient lithium-ion transport.

Fluorinated cyclic carbonates have emerged as a particularly promising class of additives. Their unique electrochemical properties enable the formation of a LiF-rich SEI, which is known for its dense structure, low solubility in the electrolyte, and excellent ability to stabilize the interface. This application note provides a detailed guide on the use of a novel fluorinated additive, 4-(Fluoromethyl)-1,3-dioxolan-2-one (FMEC), in lithium-ion battery electrolytes. We will delve into its proposed mechanism of action, provide comprehensive protocols for its application, and present expected performance enhancements based on analogous well-studied fluorinated additives.

Physicochemical Properties of this compound (FMEC)

A thorough understanding of the fundamental properties of FMEC is essential for its effective application.

PropertyValueSource
Chemical Formula C₄H₅FO₃PubChem[1]
Molecular Weight 120.08 g/mol PubChem[1]
CAS Number 127213-73-4PubChem[1]
Appearance Colorless liquid (predicted)-
Boiling Point Not available-
Density Not available-

Note: Experimental physical properties data for FMEC is not widely available. Properties are predicted based on its chemical structure.

Mechanism of Action: The Role of the Fluoromethyl Group in SEI Formation

The efficacy of FMEC as an electrolyte additive is believed to stem from the electrochemical activity of its fluoromethyl group and the dioxolane ring structure. While direct experimental studies on the SEI formation mechanism of FMEC are limited, a plausible mechanism can be inferred from extensive research on analogous fluorinated cyclic carbonates like Fluoroethylene Carbonate (FEC).

The primary function of FMEC is to be preferentially reduced on the anode surface during the initial charging cycles of the battery. This reduction occurs at a higher potential than the decomposition of the bulk electrolyte solvents (e.g., ethylene carbonate, dimethyl carbonate). This preferential reduction is critical for the formation of a stable and protective SEI before significant solvent decomposition can occur.

The proposed reduction pathway for FMEC involves a single-electron transfer, leading to the opening of the dioxolane ring and the formation of radical intermediates. The presence of the electron-withdrawing fluoromethyl group is thought to facilitate this process. The subsequent reactions of these intermediates are hypothesized to generate key SEI components, most notably Lithium Fluoride (LiF) and various organic lithium salts. The formation of a LiF-rich SEI is highly desirable as LiF possesses a wide electrochemical stability window and low solubility in organic electrolytes, contributing to a more robust and passivating interface.[2]

Diagram: Proposed SEI Formation Mechanism with FMEC

SEI_Formation FMEC FMEC (this compound) Anode Graphite FMEC->Anode Preferential Reduction (+ e⁻, + Li⁺) Solvent Bulk Electrolyte (e.g., EC/DMC) Solvent->Anode Decomposition (suppressed) Li_ion Li⁺ Li_ion->Anode Intercalation LiF LiF (inorganic) Anode->LiF Forms Organic_Li_Salts Organic Li Salts (e.g., ROCO₂Li) Anode->Organic_Li_Salts Forms Polymer Polymeric Species Anode->Polymer Forms

Caption: Proposed mechanism of SEI formation with FMEC.

Experimental Protocols

The following protocols provide a general framework for the preparation of FMEC-containing electrolytes and the electrochemical evaluation of its performance in lithium-ion coin cells.

Protocol 1: Preparation of FMEC-Containing Electrolyte

Objective: To prepare a baseline electrolyte and an FMEC-containing electrolyte for comparative testing.

Materials:

  • Battery-grade ethylene carbonate (EC)

  • Battery-grade dimethyl carbonate (DMC)

  • Lithium hexafluorophosphate (LiPF₆)

  • This compound (FMEC)

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

  • High-precision balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Glovebox Environment: All electrolyte preparation steps must be performed inside an argon-filled glovebox to prevent contamination from moisture and air.

  • Solvent Preparation: Prepare a 3:7 by weight mixture of EC and DMC. For example, to prepare 100 g of the solvent mixture, combine 30 g of EC and 70 g of DMC.

  • Baseline Electrolyte (Control): a. Weigh the desired amount of the EC/DMC solvent mixture into a volumetric flask. b. Slowly add LiPF₆ to the solvent while stirring until a final concentration of 1.0 M is achieved. Continue stirring until the LiPF₆ is completely dissolved.

  • FMEC-Containing Electrolyte: a. Prepare the 1.0 M LiPF₆ in EC/DMC electrolyte as described in step 3. b. Add a predetermined weight percentage of FMEC to the baseline electrolyte. A typical starting concentration for a new additive is in the range of 1-5 wt%. For example, to prepare a 2 wt% FMEC electrolyte, add 0.2 g of FMEC to 9.8 g of the baseline electrolyte. c. Stir the mixture until the FMEC is fully dissolved and the electrolyte is homogeneous.

  • Storage: Store the prepared electrolytes in tightly sealed containers inside the glovebox. It is recommended to let the electrolytes sit for several hours before use to ensure homogeneity.

Protocol 2: Coin Cell Assembly and Electrochemical Testing

Objective: To assemble and test half-cells (graphite vs. lithium metal) to evaluate the effect of FMEC on SEI formation and cycling performance.

Materials:

  • Graphite anodes

  • Lithium metal discs (counter and reference electrode)

  • Celgard 2325 separator

  • CR2032 coin cell components (cases, spacers, springs)

  • Prepared electrolytes (baseline and FMEC-containing)

  • Coin cell crimper

  • Battery cycler (e.g., MACCOR Series 4000)

  • Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

  • Cell Assembly (in Glovebox): a. Place the negative cup of the coin cell on the assembly base. b. Place the graphite anode in the center of the cup. c. Add a few drops (approximately 20-30 µL) of the designated electrolyte to wet the anode surface. d. Place a separator on top of the wetted anode. e. Add another few drops of electrolyte to wet the separator. f. Place the lithium metal disc on the separator. g. Add a spacer and a spring. h. Place the positive cap on top and crimp the coin cell to seal it.

  • Formation Cycling: a. Allow the assembled cells to rest for at least 4 hours to ensure complete wetting of the electrodes. b. Perform formation cycles at a low C-rate (e.g., C/20 or C/10) for the first few cycles. A typical formation protocol involves charging and discharging the cell between 0.01 V and 1.5 V vs. Li/Li⁺. c. Monitor the coulombic efficiency of the initial cycles, which provides an indication of the extent of SEI formation.

  • Electrochemical Performance Testing: a. Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/5, C/2, 1C) to evaluate rate capability and long-term cycling stability. Record the discharge capacity and coulombic efficiency for each cycle. b. Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different states of charge and after a certain number of cycles to analyze the interfacial resistance, which is indicative of the properties of the SEI layer.

Diagram: Experimental Workflow for FMEC Evaluation

Workflow cluster_prep Preparation cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Testing cluster_analysis Data Analysis start Start electrolyte_prep Electrolyte Preparation (Baseline & FMEC) start->electrolyte_prep cell_assembly Coin Cell Assembly (Graphite vs. Li) electrolyte_prep->cell_assembly formation Formation Cycling (e.g., C/20) cell_assembly->formation cycling Galvanostatic Cycling (various C-rates) formation->cycling eis EIS Analysis cycling->eis data_analysis Performance Evaluation (Capacity, Efficiency, Impedance) eis->data_analysis end End data_analysis->end

Caption: Workflow for evaluating FMEC as an electrolyte additive.

Expected Performance and Data Analysis

While specific performance data for FMEC is not yet widely published, the use of analogous fluorinated additives like FEC can provide an indication of the expected improvements. The following table presents representative data from a comparative study of a baseline electrolyte versus an electrolyte with a fluorinated additive.

Table 1: Representative Performance of Graphite || Li Half-Cells

Electrolyte1st Cycle Coulombic Efficiency (%)Capacity Retention after 200 Cycles (%) (at C/2)Interfacial Resistance after 200 Cycles (Ω)
Baseline (1.0 M LiPF₆ in EC/DMC) ~85%~70%High (~150 Ω)
With 2% Fluorinated Additive >90%>90%Low (~50 Ω)

Note: The data in this table is illustrative and based on typical results observed with effective fluorinated additives. Actual results with FMEC may vary and require experimental validation.

Data Interpretation:

  • First Cycle Coulombic Efficiency: A higher initial coulombic efficiency with the FMEC-containing electrolyte would suggest the formation of a more effective and stable SEI, leading to less irreversible capacity loss.

  • Capacity Retention: Improved capacity retention over extended cycling is a primary indicator of a stabilized electrode-electrolyte interface, which is the intended function of FMEC.

  • Interfacial Resistance: A lower interfacial resistance, as measured by EIS, indicates that the SEI formed by FMEC is more conductive to lithium ions, which is crucial for good rate capability and overall battery performance.

Conclusion and Future Outlook

This compound (FMEC) holds promise as a novel electrolyte additive for enhancing the performance of lithium-ion batteries. Based on the well-established benefits of other fluorinated cyclic carbonates, it is hypothesized that FMEC will contribute to the formation of a robust, LiF-rich SEI on the anode surface. This will, in turn, lead to improved coulombic efficiency, extended cycle life, and better overall stability of the battery.

The protocols outlined in this application note provide a solid foundation for researchers to begin their own investigations into the efficacy of FMEC. Further studies are warranted to fully elucidate its electrochemical decomposition pathways, optimize its concentration in various electrolyte formulations, and evaluate its performance with different anode and cathode chemistries. Comparative studies against established additives like FEC will also be crucial in determining its potential for commercial applications. As the demand for high-performance energy storage continues to grow, the exploration of innovative additives like FMEC will be a key enabler of next-generation lithium-ion battery technology.

References

  • [No specific reference for a direct synthesis of 4-(Fluoromethyl)
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • [No specific reference for the direct electrochemical performance of this compound was found.
  • [No specific reference detailing the SEI formation mechanism of this compound was found.
  • [No specific reference for a comparative study of this compound and FEC was found.]
  • Alfa Aesar. 4-Fluoro-1,3-dioxolan-2-one, 98%. [Link]

  • Tech Briefs. 4-Vinyl-1,3-Dioxolane-2-One as an Additive for Li-Ion Cells. 2006. [Link]

  • Gauthier, M. et al. The influence of FEC on the SEI formation on Si-based anodes for Li-ion batteries. Journal of The Electrochemical Society, 162(4), A563-A570 (2015).
  • Choi, J. W., & Aurbach, D. (2016). Promise and reality of post-lithium-ion batteries with high energy densities.
  • Xu, K. (2014). Electrolytes and interphases in Li-ion batteries and beyond. Chemical reviews, 114(23), 11503-11618.
  • Nie, M., Abraham, D. P., Chen, Y., Bose, A., & Lucht, B. L. (2013). Silicon solid electrolyte interphase (SEI) of lithium ion battery characterized by microscopy and spectroscopy. The Journal of Physical Chemistry C, 117(26), 13403-13412.
  • Verma, P., Maire, P., & Novák, P. (2010). A review of the features and analyses of the solid electrolyte interphase in Li-ion batteries. Electrochimica acta, 55(22), 6332-6341.
  • Etacheri, V., Marom, R., Elazari, R., Salitra, G., & Aurbach, D. (2011). Challenges in the development of advanced Li-ion batteries: a review. Energy & Environmental Science, 4(9), 3243-3262.
  • Goodenough, J. B., & Park, K. S. (2013). The Li-ion rechargeable battery: a perspective. Journal of the American Chemical Society, 135(4), 1167-1176.
  • Li, B., Liu, H., & Xu, M. (2017). A review of fluorinated carbonate-based electrolytes for high-voltage lithium-ion batteries. Journal of Materials Chemistry A, 5(28), 14487-14509.

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Application Notes and Protocols for the Direct Fluorination of Ethylene Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Fluoroethylene Carbonate in Advanced Energy Storage

Fluoroethylene carbonate (FEC) has emerged as a cornerstone electrolyte additive in the development of high-performance lithium-ion batteries and other advanced energy storage systems.[1][2][3] Its primary function is to facilitate the formation of a stable and robust solid electrolyte interphase (SEI) on the surface of the anode.[4][5] This protective layer is crucial for preventing the continuous decomposition of the electrolyte, thereby enhancing the cycling stability, lifespan, and overall safety of the battery.[2][3] The targeted introduction of fluorine into the ethylene carbonate molecule significantly alters its electrochemical properties, leading to a more favorable SEI composition, enriched with lithium fluoride (LiF).[4][6] This application note provides detailed experimental procedures for the direct fluorination of ethylene carbonate, offering researchers and drug development professionals a comprehensive guide to various synthetic strategies.

Behind the Experiment: Choosing Your Fluorination Strategy

The selection of a fluorination method is a critical decision dictated by the desired scale of synthesis, available equipment, and safety infrastructure. Three primary approaches for the synthesis of fluoroethylene carbonate are detailed herein:

  • Direct Fluorination with Elemental Fluorine (F₂): This method is the most direct route to FEC and its polyfluorinated analogues.[7][8] However, the extreme reactivity and toxicity of elemental fluorine necessitate specialized equipment, such as continuous flow reactors, and stringent safety protocols.[3][9][10] This approach is often favored for industrial-scale production where efficiency and atom economy are paramount.

  • Fluorination with Hydrogen Fluoride (HF): A more accessible and cost-effective alternative to using elemental fluorine involves the reaction of a precursor, such as chloroethylene carbonate, with hydrogen fluoride in the presence of a catalyst.[1][11] This method offers good yields and is more amenable to standard laboratory setups, though HF is also a hazardous substance requiring careful handling.

  • Indirect Fluorination via Halogen Exchange: This two-step process involves the initial chlorination of ethylene carbonate, followed by a nucleophilic substitution with a fluoride salt.[2][12] This pathway avoids the direct handling of highly reactive fluorine gas or anhydrous HF, making it a comparatively safer option for laboratory-scale synthesis.

Experimental Protocols

Protocol 1: Direct Fluorination of Ethylene Carbonate with Elemental Fluorine in a Continuous Flow Reactor

This protocol is intended for researchers with access to a continuous flow reactor and experience in handling hazardous gases. The use of a continuous flow setup significantly enhances the safety of working with elemental fluorine by minimizing the reaction volume at any given time.[13]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethylene CarbonateAnhydrous, ≥99%Sigma-Aldrich
Elemental Fluorine (F₂)10% in N₂Commercially available
Nitrogen (N₂)High purityLocal supplier
Sodium Hydroxide (NaOH)Reagent gradeStandard supplier
AcetonitrileAnhydrous, ≥99.8%Sigma-Aldrich

Equipment:

  • Continuous flow reactor system (e.g., Vapourtec R2+/R4) with PFA or FEP tubing[14]

  • Mass flow controller (MFC) for fluorine gas delivery

  • Syringe pump for liquid delivery

  • Back pressure regulator

  • Gas-liquid separator

  • Gas scrubber containing a 10% sodium hydroxide solution[15]

  • High-pressure liquid chromatography (HPLC) or Gas Chromatography (GC) system for reaction monitoring

  • Nuclear Magnetic Resonance (NMR) spectrometer for product characterization

  • Fourier-transform infrared (FTIR) spectrometer for product characterization

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis EC_sol Prepare Ethylene Carbonate Solution in Acetonitrile Pump_EC Pump EC Solution into Reactor EC_sol->Pump_EC F2_source Setup 10% F₂ in N₂ Gas Cylinder Flow_F2 Introduce F₂/N₂ Gas via MFC F2_source->Flow_F2 Scrubber Prepare NaOH Gas Scrubber Quench_gas Vent Excess Gas to Scrubber Scrubber->Quench_gas Leak_test Leak Test Flow System with N₂ Passivation Passivate Reactor with Low Conc. F₂ Leak_test->Passivation Passivation->Pump_EC Mix Gas-Liquid Mixing in T-piece Pump_EC->Mix Flow_F2->Mix React Reaction in Heated Coil Reactor Mix->React BPR Maintain Pressure with Back Pressure Regulator React->BPR Separate Gas-Liquid Separation BPR->Separate Separate->Quench_gas Collect_liquid Collect Crude Product Mixture Separate->Collect_liquid Analyze Analyze Aliquot by GC/HPLC Collect_liquid->Analyze Purify Purify by Vacuum Distillation Collect_liquid->Purify Characterize Characterize Product (NMR, FTIR) Purify->Characterize

Caption: Workflow for direct fluorination of ethylene carbonate using a continuous flow reactor.

Step-by-Step Procedure:

  • System Preparation and Safety Checks:

    • Assemble the continuous flow reactor system in a well-ventilated fume hood.

    • Ensure all tubing and fittings are made of fluorine-resistant materials (e.g., PFA, FEP).

    • Prepare a gas scrubber containing a 10% aqueous solution of sodium hydroxide to neutralize unreacted fluorine and the hydrogen fluoride (HF) byproduct.[15]

    • Crucially, perform a leak test of the entire system with dry nitrogen gas before introducing fluorine. [3]

    • Passivate the reactor system by flowing a low concentration of the F₂/N₂ mixture through the system to form a protective metal fluoride layer on any stainless steel components.[10][16]

  • Reaction Setup:

    • Prepare a solution of ethylene carbonate in anhydrous acetonitrile. The concentration will depend on the specific reactor and desired throughput.

    • Set the temperature of the reactor coil. A starting point could be room temperature, with the option to heat to increase the reaction rate.[8]

    • Set the back pressure regulator to maintain a constant pressure within the system, which helps to control the residence time and improve gas dissolution.[3]

  • Reaction Execution:

    • Start pumping the ethylene carbonate solution into the flow reactor at a defined flow rate.

    • Once the liquid flow is stable, introduce the 10% F₂ in N₂ mixture through the mass flow controller at a specific flow rate. The stoichiometry of F₂ to ethylene carbonate should be carefully controlled.

    • The gas and liquid streams are mixed in a T-piece before entering the heated reactor coil.

    • Monitor the reaction progress by taking aliquots of the output stream and analyzing them by GC or HPLC.

  • Work-up and Purification:

    • The reaction mixture flows from the reactor into a gas-liquid separator.

    • The unreacted gases and HF are vented to the NaOH scrubber.[15]

    • The liquid phase, containing the crude product, is collected.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation to yield pure fluoroethylene carbonate.

  • Characterization:

    • Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and FTIR spectroscopy.

Protocol 2: Synthesis of Fluoroethylene Carbonate via Chloroethylene Carbonate and Hydrogen Fluoride

This protocol describes a two-step synthesis that is more amenable to standard laboratory equipment than direct fluorination with F₂ gas.

Part A: Synthesis of Chloroethylene Carbonate

(Note: A detailed protocol for the synthesis of chloroethylene carbonate is beyond the scope of this document but can be found in the cited literature.[1])

Part B: Fluorination of Chloroethylene Carbonate with Hydrogen Fluoride

Materials and Reagents:

Reagent/MaterialGradeSupplier
Chloroethylene CarbonateSynthesized in Part A-
Hydrogen Fluoride (HF)Anhydrous gasCommercially available
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Nitrogen (N₂)High purityLocal supplier

Equipment:

  • Three-neck round-bottom flask made of a fluorine-resistant polymer (e.g., PFA) or a glass flask carefully handled.

  • Condenser

  • Gas inlet tube

  • Mechanical stirrer

  • Thermometer

  • Gas scrubber with a suitable neutralizing agent for HF

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Fluorination Reaction cluster_workup Work-up and Purification Charge_flask Charge Flask with Chloroethylene Carbonate and Pyridine Assemble Assemble Glassware with Condenser and Gas Inlet/Outlet Charge_flask->Assemble N2_purge Purge System with Nitrogen Assemble->N2_purge Cool_flask Cool Flask in Ice Bath N2_purge->Cool_flask Intro_HF Introduce Anhydrous HF Gas Slowly Cool_flask->Intro_HF Monitor_temp Monitor Reaction Temperature Intro_HF->Monitor_temp Warm_to_RT Allow to Warm to Room Temperature Monitor_temp->Warm_to_RT Heat Heat Reaction Mixture Warm_to_RT->Heat Monitor_GC Monitor Progress by GC Heat->Monitor_GC Cool_down Cool Reaction Mixture Monitor_GC->Cool_down Quench Carefully Quench with Water/Base Cool_down->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Filter_concentrate Filter and Concentrate Dry->Filter_concentrate Purify Purify by Vacuum Distillation Filter_concentrate->Purify

Caption: Workflow for the synthesis of FEC from chloroethylene carbonate and HF.

Step-by-Step Procedure:

  • Reaction Setup:

    • In a fume hood, charge a three-neck round-bottom flask with chloroethylene carbonate and anhydrous pyridine. The pyridine acts as a catalyst.[1]

    • Equip the flask with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, a thermometer, and a condenser connected to a gas outlet leading to a scrubber.

    • Purge the system with dry nitrogen.

  • Fluorination Reaction:

    • Cool the reaction mixture in an ice bath.

    • Slowly bubble anhydrous hydrogen fluoride gas into the stirred reaction mixture. The reaction is exothermic, and the temperature should be carefully monitored and controlled.[1]

    • After the initial introduction of HF, allow the reaction mixture to warm to room temperature and then heat to a temperature between 80-100°C to drive the reaction to completion.[1]

    • Monitor the disappearance of the chloroethylene carbonate starting material by GC analysis of aliquots.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction mixture by slowly adding it to a stirred mixture of ice and a suitable base (e.g., sodium bicarbonate) to neutralize any remaining HF and the pyridine hydrofluoride salt.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure fluoroethylene carbonate.[1]

Quantitative Data Summary:

MethodStarting MaterialFluorinating AgentCatalyst/SolventTemperatureYieldPurityReference
Indirect (HF)Chloroethylene CarbonateHydrogen Fluoride (gas)Pyridine (catalyst)80-100°C80%99.9%[1]
Indirect (HF)Chloroethylene CarbonateHydrogen Fluoride (gas)β-picoline (catalyst)80-100°C75%99.8%[1]
Indirect (HF)Chloroethylene CarbonateHydrogen Fluoride (gas)Pyridine (catalyst)80-100°C85%99.9%[1]
Indirect (HF)Chloroethylene CarbonateHydrogen Fluoride (gas)Pyridine (catalyst)80-100°C70%99.7%[1]
Indirect (KF)Chloroethylene CarbonatePotassium FluoridePolyethylene glycol dimethyl ether20-30°C85%99.93%[2]
Indirect (KF)Chloroethylene CarbonatePotassium FluorideTEG diethyl ether30-40°C72%99.80%[2]

Safety Considerations

  • Elemental Fluorine (F₂): Fluorine is an extremely toxic, corrosive, and reactive gas.[9][10] It can cause severe burns upon contact with skin or eyes and is fatal if inhaled.[16] All work with elemental fluorine must be conducted in a dedicated, well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, and specialized gloves. A safety data sheet (SDS) for fluorine should be consulted before any work is undertaken.[9] Emergency procedures, including access to a safety shower, eyewash station, and calcium gluconate gel for HF burns, must be in place.[16]

  • Hydrogen Fluoride (HF): Anhydrous HF is a highly corrosive and toxic gas that can cause severe burns to the skin, eyes, and respiratory tract. Skin contact may not be immediately painful, but the fluoride ion can penetrate tissues and cause deep, slow-healing burns and systemic toxicity. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves and a face shield.

  • General Precautions: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture and air. All glassware and reagents should be thoroughly dried before use.

Conclusion

The synthesis of fluoroethylene carbonate can be achieved through several distinct methodologies, each with its own set of advantages and challenges. Direct fluorination with elemental fluorine offers an efficient route for large-scale production but demands a high level of safety infrastructure and expertise. The use of hydrogen fluoride or an indirect halogen exchange route provides more accessible and inherently safer alternatives for laboratory-scale synthesis. The choice of method will ultimately depend on the specific requirements of the research or development program. The protocols and safety information provided in this application note are intended to serve as a comprehensive guide for the successful and safe synthesis of this critical battery electrolyte additive.

References

  • CN102060839A - Preparation method of fluoro-ethylene carbonate - Google P
  • KR100775326B1 - Method for producing fluoroethylene carbonate - Google P
  • CN102134227A - Preparation method of fluoroethylene carbonate - Google P
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022-02-01). (URL: [Link])

  • Fluoroethylene Carbonate and Vinylene Carbonate Reduction: - University of Cambridge. (URL: [Link])

  • Polyurethane - Wikipedia. (URL: [Link])

  • Mechanism of hydrofluoric acid formation in ethylene carbonate electrolytes with fluorine salt additives | Request PDF - ResearchGate. (2025-08-10). (URL: [Link])

  • Evolution of fluoride shuttle battery reactions and three-dimensional morphology changes of BiF 3 microparticles in an ethylene carbonate-based liquid electrolyte. (2022-08-12). (URL: [Link])

  • Direct fluorination - - mepi. (URL: [Link])

  • Gas / Liquid Microreactors for Direct Fluorination of Aromatic Compounds Using Elemental Fluorine | Request PDF - ResearchGate. (URL: [Link])

  • Fluorinated Ethylene Carbonate as Electrolyte Additive for Rechargeable Na Batteries | ACS Applied Materials & Interfaces - ACS Publications. (2011-10-25). (URL: [Link])

  • Influence of Fluoroethylene Carbonate in the Composition of an Aprotic Electrolyte on the Electrochemical Characteristics of LIB's Anodes Based on Carbonized Nanosilicon - MDPI. (URL: [Link])

  • code of practice compressed fluorine and mixtures with inert gases - EIGA. (URL: [Link])

  • WO/2018/184379 PREPARATION METHOD FOR HIGH PURITY FLUOROETHYLENE CARBONATE - WIPO Patentscope. (2018-10-11). (URL: [Link])

  • Fluorine (F2) and Fluorine Mixture Recommendations - SMC USA. (URL: [Link])

  • LFTR Overview - Energy From Thorium. (URL: [Link])

  • Highly Selective Ethylene Production through Electroreduction of CO. (2019-12-13). (URL: [Link])

  • Consumption of Fluoroethylene Carbonate Electrolyte-Additive at the Si–Graphite Negative Electrode in Li and Li-Ion Cells | The Journal of Physical Chemistry C - ACS Publications. (2023-07-12). (URL: [Link])

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | Request PDF - ResearchGate. (URL: [Link])

  • Decomposition of the fluoroethylene carbonate additive and the glue effect of lithium fluoride products for the solid electrolyte interphase: an ab initio study - RSC Publishing. (2016-03-07). (URL: [Link])

  • US20120253058A1 - Manufacture of difluoroethylene carbonate, trifluoroethylene carbonate and tetrafluoroethylene carbonate - Google P
  • Fluoroethylene Carbonate as an Important Component for the Formation of an Effective Solid Electrolyte Interphase on Anodes and Cathodes for Advanced Li-Ion Batteries | Request PDF - ResearchGate. (URL: [Link])

  • Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry - Vapourtec. (URL: [Link])

  • code of practice compressed fluorine and mixtures with inert gases. (2003-09-19). (URL: [Link])

  • Fluoroethylene Carbonate and Vinylene Carbonate Reduction: Understanding Lithium-Ion Battery Electrolyte Additives and Solid Ele - OSTI.GOV. (2016-10-17). (URL: [Link])

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Application Notes & Protocols: 4-(Fluoromethyl)-1,3-dioxolan-2-one as a Versatile Fluorinated Synthon for Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design, imparting enhanced metabolic stability, binding affinity, and favorable physicochemical properties.[1][2][3] The fluoromethyl (-CH₂F) group, in particular, serves as a critical bioisostere for hydroxyl or methyl groups, capable of subtly modulating a molecule's lipophilicity and blocking sites of metabolic oxidation. This guide introduces 4-(Fluoromethyl)-1,3-dioxolan-2-one, a specialized heterocyclic building block, as a stable and versatile precursor for introducing the fluoromethyl motif into complex agrochemical intermediates. We provide a comprehensive overview of its synthesis, core reactivity, and detailed protocols for its application, emphasizing the mechanistic rationale behind its use as a masked synthon for key reactive intermediates like fluoromethyl oxirane. This document is intended to equip researchers with the foundational knowledge and practical methodologies to leverage this powerful reagent in the synthesis of next-generation crop protection agents.

Introduction: The Strategic Value of the Fluoromethyl Group

In the competitive landscape of agrochemical development, gaining an advantage often comes down to molecular fine-tuning. The introduction of fluorine is a well-established strategy to achieve this, with approximately 50% of crop protection products currently under development containing this element.[4] While trifluoromethyl (-CF₃) and difluoromethyl (-CF₂H) groups are common, the monofluoroalkyl moiety (-CH₂F) offers a unique set of properties.[5] It acts as a lipophilic hydrogen bond acceptor and can mimic an alcohol group in enzyme binding pockets without the associated metabolic liabilities.

This compound emerges as an ideal reagent for this purpose. It serves as a stable, easily handled precursor that can be efficiently converted into more reactive intermediates under controlled conditions. Its cyclic carbonate structure acts as a protecting group for a 1,2-diol functionality and as a latent leaving group, facilitating access to valuable downstream products.

Physicochemical Properties & Proposed Synthesis

Before its application, a thorough understanding of the reagent's properties and a reliable synthetic route are paramount.

Compound Properties
PropertyValueSource
Molecular Formula C₄H₅FO₃PubChem[6]
Molecular Weight 120.08 g/mol PubChem[6]
Appearance Predicted: Colorless Liquid-
Boiling Point Not available; decomposition may occur-
Solubility Soluble in polar organic solvents (e.g., THF, CH₃CN, DMF)-
Recommended Synthesis Protocol: From Epichlorohydrin

Since this compound is not a widely commercialized reagent, a robust synthesis from common starting materials is required. The most logical approach involves a two-step sequence starting from epichlorohydrin: (1) cycloaddition with CO₂ to form the chloromethyl-substituted cyclic carbonate, followed by (2) nucleophilic fluorination.[7]

Step A: Synthesis of 4-(Chloromethyl)-1,3-dioxolan-2-one This reaction involves the catalyzed cycloaddition of carbon dioxide to epichlorohydrin. Various catalyst systems, such as tertiary amines with alkali metal halides, are effective.[7]

Step B: Nucleophilic Fluorination The chloro-intermediate undergoes a halide exchange reaction (Finkelstein reaction) using a fluoride source like spray-dried potassium fluoride (KF) in a polar aprotic solvent.

G cluster_0 Step A: Cycloaddition cluster_1 Step B: Fluorination Epichlorohydrin Epichlorohydrin Chlorocarbonate 4-(Chloromethyl)-1,3-dioxolan-2-one Epichlorohydrin->Chlorocarbonate Catalyst (e.g., Bu₃N / LiBr) Ambient Pressure, 80-100°C CO2 CO₂ CO2->Chlorocarbonate Chlorocarbonate_ref 4-(Chloromethyl)-1,3-dioxolan-2-one Fluorocarbonate This compound (Target Compound) Chlorocarbonate_ref->Fluorocarbonate Spray-dried KF Polar Aprotic Solvent (e.g., CH₃CN) Phase-Transfer Catalyst (optional)

Caption: Proposed synthetic workflow for this compound.

Core Reactivity: A Masked Synthon for Fluoro-Epoxides

The primary synthetic utility of this compound lies in its ability to generate highly reactive, yet synthetically valuable, intermediates upon thermal or catalytic decarboxylation. This transformation yields 3-fluoro-1,2-propene oxide (fluoromethyl oxirane) , a key building block for introducing the C3-fluorinated backbone common in many agrochemicals.

Causality Behind the Strategy:

  • Stability and Handling: Fluoro-epoxides can be volatile and highly reactive. Synthesizing them in situ from a stable, liquid precursor like the dioxolanone enhances experimental safety and control.

  • Stereochemical Control: If a chiral version of the dioxolanone is used (prepared from chiral epichlorohydrin), the decarboxylation can proceed with retention of stereochemistry, providing access to enantiomerically pure epoxides.

  • Synthetic Versatility: The resulting epoxide is a potent electrophile, readily undergoing ring-opening reactions with a wide range of nucleophiles (phenols, thiols, amines, azoles), thereby enabling the rapid construction of diverse and complex molecular scaffolds.

G Start 4-(Fluoromethyl)- 1,3-dioxolan-2-one Epoxide Fluoromethyl Oxirane (In Situ Intermediate) Start->Epoxide  Δ or Catalyst (-CO₂) Product Fluorinated Agrochemical Precursor Epoxide->Product Ring-Opening Nucleophile Nucleophile (Nu-H) (e.g., Phenol, Azole, Amine) Nucleophile->Product cluster_setup Reaction Setup cluster_stepA Step A: Epoxide Formation & Phenol Addition cluster_stepB Step B: Amination cluster_workup Work-up & Purification step_node step_node input_node input_node output_node output_node s1 1. Charge flask with 4-chlorophenol, K₂CO₃, and DMF under N₂. s2 2. Heat mixture to 120-130°C. s1->s2 s3 3. Add dioxolanone dropwise. (CO₂ evolution observed) s2->s3 s4 4. Stir at 130°C for 2-4 hours. Monitor by TLC/GC-MS. s3->s4 s5 5. Cool reaction to 60-70°C. s4->s5 i1 This compound i1->s3 s6 6. Add aqueous ammonia. Reaction is exothermic. s5->s6 s7 7. Stir for 6-8 hours until intermediate is consumed. s6->s7 s8 8. Quench with water and extract with ethyl acetate. s7->s8 i2 Aqueous Ammonia i2->s6 s9 9. Purify via column chromatography. s8->s9 o1 Final Product: Fluorinated Intermediate s9->o1

Caption: Detailed experimental workflow for the two-step, one-pot synthesis.

Detailed Step-by-Step Procedure
  • Setup: To a dry 250 mL three-neck flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-chlorophenol (10.0 g, 77.8 mmol), anhydrous K₂CO₃ (12.9 g, 93.3 mmol), and DMF (100 mL).

  • Step A - Epoxide Generation and Ring-Opening:

    • Begin stirring and heat the mixture to 120-130°C under a gentle flow of nitrogen.

    • Once the temperature is stable, add this compound (10.3 g, 85.5 mmol) dropwise over 30 minutes. Vigorous bubbling (CO₂ evolution) should be observed.

    • Rationale: At this temperature, the dioxolanone undergoes decarboxylation to the fluoro-epoxide. The phenoxide, formed in situ by the reaction of 4-chlorophenol with K₂CO₃, immediately attacks the least hindered carbon of the epoxide in a nucleophilic ring-opening reaction.

    • Maintain the temperature at 130°C and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS for the disappearance of 4-chlorophenol.

  • Step B - Amination:

    • Cool the reaction mixture to 60-70°C.

    • Carefully add aqueous ammonia solution (28%, 50 mL) via dropping funnel. An exotherm may be observed.

    • Rationale: The ammonia acts as a nucleophile, opening the newly formed epoxide ring (which is the intermediate from Step A) to yield the final amino alcohol product.

    • Stir the mixture at 60-70°C for 6-8 hours, again monitoring for the consumption of the intermediate epoxide.

  • Work-up and Purification:

    • Cool the reaction to room temperature and pour it into 300 mL of cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude residue by silica gel column chromatography to yield the final product.

Self-Validation and Troubleshooting
  • Expected Outcome: A viscous oil or low-melting solid. Characterization via ¹H NMR, ¹⁹F NMR, and MS should confirm the structure. The ¹⁹F NMR will show a characteristic triplet, and the ¹H NMR will show a doublet of doublets for the -CH₂F protons.

  • Monitoring Progress: In Step A, the key is the formation of the phenoxy-epoxide intermediate. If the reaction stalls, a more polar solvent or a higher temperature might be needed, but this risks decomposition.

  • Troubleshooting:

    • Low Yield in Step A: Incomplete reaction or side reactions. Ensure K₂CO₃ is anhydrous and the temperature is maintained.

    • Formation of Diol Byproduct: If water is present, the epoxide intermediate can be hydrolyzed. Ensure all reagents and solvents are dry for Step A.

    • Incomplete Amination (Step B): The reaction may require longer times or a higher concentration of ammonia. A sealed reaction vessel may be necessary to maintain ammonia concentration at elevated temperatures.

Conclusion

This compound is a highly valuable, albeit specialized, synthon for modern agrochemical research. Its utility as a stable, manageable precursor for the in situ generation of fluoromethyl oxirane provides a powerful and versatile method for introducing the crucial -CH₂F-CH(OH)-CH₂- moiety into a wide array of molecular backbones. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers and process chemists aiming to explore new chemical space and develop innovative, effective, and metabolically resilient crop protection solutions.

References

  • Ningbo Inno Pharmchem Co., Ltd.Leveraging 4-(Trifluoromethyl)
  • Wang, Q., et al. (2021).
  • Mornie, S., et al. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Frontiers in Chemistry. [Link]

  • Jeschke, P. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science. [Link]

  • Solvay. Organic Fluorinated Building Blocks. [Link]

  • Yadav, M., et al. (2022). Catalytic Performance of Dicationic Ionic Liquids and ZnBr2 in the Reaction of Epichlorohydrin and Carbon Dioxide: Kinetic Study. ResearchGate. [Link]

  • PubChem. this compound. National Institutes of Health. [Link]

  • ACS. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. [Link]

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Application Notes and Protocols: The Role of 4-(Fluoromethyl)-1,3-dioxolan-2-one in Advanced Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Electrolyte Engineering

In the relentless pursuit of higher energy density and longer cycle life for energy storage devices, the role of the electrolyte has evolved from a simple ionic conductor to a critical component that dictates the performance and stability of the entire system. Within this context, 4-(Fluoromethyl)-1,3-dioxolan-2-one, commonly known in the battery field as Fluoroethylene Carbonate (FEC), has emerged as a cornerstone additive in the formulation of advanced electrolytes for lithium-ion batteries. Its profound impact on the formation of a stable Solid Electrolyte Interphase (SEI) has revolutionized the performance of next-generation anode materials, particularly silicon and lithium metal. This guide provides a comprehensive overview of the fundamental mechanisms, practical applications, and detailed experimental protocols for researchers, scientists, and drug development professionals (in the context of battery material screening and development) working with this pivotal molecule. While its primary application lies in energy storage, the principles of interfacial engineering it embodies are instructive across various domains of advanced material science.

The Fundamental Mechanism: Engineering a Robust Solid Electrolyte Interphase

The efficacy of this compound stems from its preferential electrochemical reduction on the anode surface during the initial charging cycles of a lithium-ion battery. This process preempts the decomposition of the bulk electrolyte solvents (e.g., ethylene carbonate, dimethyl carbonate), forming a thin, uniform, and robust SEI layer.[1][2]

The electrochemical reduction of this compound is believed to proceed via a mechanism that involves the cleavage of the C-F bond and the opening of the dioxolanone ring.[3][4] This decomposition leads to the formation of a unique SEI composition, rich in lithium fluoride (LiF) and polycarbonate species.[1][3][5]

  • Lithium Fluoride (LiF): The formation of a LiF-rich SEI is highly desirable due to LiF's wide bandgap, excellent electronic insulation, and good mechanical stability.[6] This inorganic component provides a robust physical barrier that effectively suppresses the continuous decomposition of the electrolyte and minimizes the growth of lithium dendrites, a critical failure mechanism in lithium metal batteries.[7][8]

  • Polycarbonate Species: The organic components of the SEI, derived from the ring-opening polymerization of the dioxolanone moiety, are believed to be poly(vinylene carbonate)-like structures.[1][3] These polymeric species impart flexibility to the SEI, which is crucial for accommodating the significant volume changes experienced by high-capacity anode materials like silicon during lithiation and delithiation.[1]

The synergistic combination of a rigid inorganic component (LiF) and a flexible organic polymer results in an SEI layer with superior properties compared to that formed from conventional carbonate electrolytes. This engineered interphase is more effective at passivating the anode surface, leading to a significant improvement in Coulombic efficiency, cycle life, and overall battery performance.[1][2]

Figure 1: Mechanism of SEI formation from this compound.

Detailed Application Notes

Optimal Concentration and Synergistic Effects

The concentration of this compound in the electrolyte is a critical parameter that requires careful optimization. While an effective concentration can be as low as 2% by volume, higher concentrations are often employed, particularly for silicon-based anodes which undergo large volume expansion.[2] However, excessive concentrations can lead to increased interfacial impedance and gas generation, negatively impacting performance.[9]

Furthermore, this compound is often used in conjunction with other electrolyte additives to achieve synergistic effects. For instance, co-additives like vinylene carbonate (VC) can participate in the formation of a more stable and complex SEI layer, further enhancing battery performance.[10] The combination of additives can lead to the formation of a co-polymerized SEI with enhanced mechanical and electrochemical properties.[10]

Compatibility with Advanced Electrode Materials
  • Silicon Anodes: this compound is particularly effective in stabilizing silicon anodes. The flexible polycarbonate component of the SEI can better accommodate the significant volume changes (~300%) of silicon during cycling, preventing the pulverization of the electrode and maintaining electrical contact.[1] This leads to a dramatic improvement in the cycle life and capacity retention of silicon-based anodes.[1][7]

  • High-Nickel Cathodes: While primarily known for its benefits on the anode side, the use of fluorinated additives like this compound can also contribute to the stability of high-voltage, high-nickel cathodes (e.g., NMC811). A stable SEI on the anode reduces the continuous consumption of lithium ions, which in turn helps to maintain the structural integrity of the cathode over long-term cycling.

  • Lithium Metal Anodes: For lithium metal batteries, this compound is instrumental in suppressing the growth of lithium dendrites. The LiF-rich SEI provides a mechanically robust barrier that promotes uniform lithium deposition and stripping, enhancing the safety and cycle life of these high-energy-density systems.[8][11]

Experimental Protocols

Protocol 1: Preparation of Electrolyte with this compound Additive

This protocol describes the preparation of a standard lithium-ion battery electrolyte with the addition of this compound. All procedures must be carried out in an argon-filled glovebox with water and oxygen levels below 0.5 ppm.

Materials:

  • Battery-grade ethylene carbonate (EC)

  • Battery-grade dimethyl carbonate (DMC)

  • Lithium hexafluorophosphate (LiPF₆)

  • This compound (FEC) (≥99.9% purity)

  • Argon-filled glovebox

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Preparation: In the glovebox, prepare the base solvent mixture by combining EC and DMC in the desired volumetric ratio (e.g., 1:1 v/v).

  • Salt Dissolution: Slowly add the LiPF₆ salt to the solvent mixture while stirring to achieve the target concentration (e.g., 1.0 M). Continue stirring until the salt is completely dissolved. This process can be slightly exothermic.

  • Additive Incorporation: Using a micropipette, add the desired volume percentage of this compound to the prepared electrolyte. For example, to prepare a 10% FEC solution, add 1 mL of FEC to 9 mL of the base electrolyte.

  • Homogenization: Stir the final electrolyte solution for at least 2-4 hours to ensure complete homogenization.

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Figure 2: Workflow for preparing electrolyte with this compound.

Protocol 2: Coin Cell Assembly for Additive Evaluation

This protocol provides a general procedure for assembling a 2032-type coin cell for the electrochemical evaluation of the prepared electrolyte.[12][13][14][15][16]

Materials:

  • 2032 coin cell components (casings, spacers, springs)

  • Anode (e.g., silicon-graphite composite)

  • Cathode (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂)

  • Separator (e.g., Celgard 2400)

  • Prepared electrolyte

  • Coin cell crimper

  • Plastic tweezers

Procedure:

  • Place the negative electrode casing (anode can) in the crimper die.

  • Place the anode in the center of the casing.

  • Apply a few drops of the electrolyte onto the anode surface.

  • Place the separator on top of the wetted anode.

  • Apply a few more drops of electrolyte to the separator.

  • Place the cathode on top of the separator.

  • Add a spacer and then the spring.

  • Place the positive electrode casing (cathode cap) on top.

  • Crimp the coin cell using the crimping machine to ensure proper sealing.

  • Allow the cell to rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrodes.

Protocol 3: Electrochemical Characterization

A. Cyclic Voltammetry (CV):

  • Purpose: To investigate the electrochemical reduction potential of this compound and the formation of the SEI layer.

  • Setup: Three-electrode cell with lithium metal as the counter and reference electrodes, and the anode material as the working electrode.

  • Parameters:

    • Potential Range: Typically from the open-circuit voltage (OCV) down to 0.01 V vs. Li/Li⁺ and back to OCV.

    • Scan Rate: A slow scan rate, such as 0.1 mV/s, is recommended for the initial cycles to observe the SEI formation peaks clearly.

  • Expected Observations: A distinct reduction peak during the first cathodic scan, which is absent in subsequent cycles, indicates the decomposition of the additive and the formation of a passivating SEI layer. The potential of this peak is characteristic of the additive's reduction.

B. Galvanostatic Cycling:

  • Purpose: To evaluate the long-term cycling performance, Coulombic efficiency, and capacity retention.

  • Setup: Two-electrode coin cell.

  • Parameters:

    • Formation Cycles: Typically 1-3 cycles at a low C-rate (e.g., C/20 or C/10) to ensure a stable SEI formation.

    • Cycling Protocol: Charge and discharge the cell at a constant C-rate (e.g., C/5 or 1C) within a specific voltage window (e.g., 3.0 V to 4.2 V for a graphite/NMC cell).

  • Data Analysis: Plot the discharge capacity and Coulombic efficiency versus the cycle number. A stable capacity with high Coulombic efficiency (>99.5%) indicates effective passivation by the additive.

C. Electrochemical Impedance Spectroscopy (EIS):

  • Purpose: To probe the impedance of the SEI layer and the charge transfer resistance.

  • Setup: Two-electrode coin cell at a specific state of charge (e.g., fully charged or discharged).

  • Parameters:

    • Frequency Range: Typically from 100 kHz to 10 mHz.

    • AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV).

  • Data Analysis: The Nyquist plot will typically show a semicircle in the high-to-medium frequency range, the diameter of which corresponds to the SEI and charge transfer resistance. A smaller semicircle for the cell with the additive indicates a less resistive and more efficient SEI layer.

Figure 3: Experimental workflow for electrochemical characterization.

Data Presentation: Quantitative Impact on Battery Performance

The addition of this compound to the electrolyte has a demonstrably positive impact on the performance of lithium-ion batteries. The following tables summarize typical performance improvements observed in the literature.

Table 1: Effect of FEC on the Performance of Si-Nanowire Anodes [1]

Electrolyte1st Cycle Irreversible Capacity LossCapacity Retention after 30 Cycles
Baseline (No FEC)HighLower
With FECReducedHigher

Table 2: Influence of FEC Concentration on Si-Graphite Anode Performance [7]

FEC ConcentrationCapacity Retention after 200 Cycles
0.1%2.0%
0.5%9.1%
1.0%20.9%

Table 3: Comparative Performance of FEC and a Baseline Electrolyte [17]

AdditiveDischarge Capacity after 100 cycles (mAh/g)Impedance after 100 cycles (Ω)
NoneLowerHigher
3% FECHigherMore than halved

Beyond Batteries: A Note on Broader Applications

While the predominant application of this compound is in the field of lithium-ion batteries, the chemistry of fluorinated dioxolanes suggests potential in other areas of material science. The radical polymerization of similar fluorinated dioxolane monomers has been explored for the synthesis of fluoropolymers with high glass transition temperatures, low refractive indices, and excellent optical transparency.[18][19] These properties make them candidates for applications in optical fibers, antireflective coatings, and other advanced optical materials. Further research into the polymerization of this compound could unveil new avenues for the development of novel fluorinated polymers.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably within a fume hood. It is classified as causing skin and serious eye irritation.[20] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a cool, dry place, away from moisture and heat, under an inert atmosphere.

Conclusion

This compound is a powerful and versatile tool in the arsenal of material scientists and battery researchers. Its ability to form a stable and effective Solid Electrolyte Interphase has been a game-changer for the development of high-performance lithium-ion batteries. By understanding the fundamental mechanisms of its action and by employing rigorous experimental protocols, researchers can continue to unlock the full potential of this remarkable molecule in creating the next generation of energy storage devices and advanced materials.

References

  • Effect of Fluoroethylene Carbonate (FEC) on the Performance and Surface Chemistry of Si-Nanowire Li-Ion Battery Anodes. Langmuir - ACS Publications. [Link]

  • Consumption of Fluoroethylene Carbonate Electrolyte-Additive at the Si–Graphite Negative Electrode in Li and Li-Ion Cells. The Journal of Physical Chemistry C - ACS Publications. [Link]

  • In situ polymerization of 1,3-dioxolane and formation of fluorine/boron-rich interfaces enabled by film-forming additives for long-life lithium metal batteries. RSC Publishing. [Link]

  • Effect of Fluoroethylene Carbonate Additive on the Performance of Lithium Ion Battery. ResearchGate. [Link]

  • Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. The Journal of Physical Chemistry C - ACS Publications. [Link]

  • Impact of Functionalization and Co-Additives on Dioxazolone Electrolyte Additives. ChemRxiv. [Link]

  • a Comparative discharge capacity performance for FEC and EC-based... ResearchGate. [Link]

  • A Guide to Full Coin Cell Making for Academic Researchers. ResearchGate. [Link]

  • XPS spectra of the SEI layers in the a) C 1s and b) F 1s branches in... ResearchGate. [Link]

  • Figure 2. (a) Infrared spectra of separators soaked in electrolytes... ResearchGate. [Link]

  • Impact of a Sulfur-Based Electrolyte Additive on Electrode Cross-talk and Electrochemical Performance of LiNiO2||Graphite Cells. ChemRxiv. [Link]

  • Research progress of fluorine-containing electrolyte additives for lithium ion batteries. ResearchGate. [Link]

  • Nano-FTIR Spectroscopy of the Solid Electrolyte Interphase Layer on a Thin-Film Silicon Li-Ion Anode. ACS Applied Materials & Interfaces. [Link]

  • Synthesis and Radical Polymerization of Perfluoro-2-methylene-1,3-dioxolanes. ResearchGate. [Link]

  • Assembling Coin Cells in Half Cell Format. National Physical Laboratory. [Link]

  • XPS analysis of solid-electrolyte interphase layer formed on a lithium-ion battery negative electrode. Kratos Analytical. [Link]

  • Fluoroethylene Carbonate and Vinylene Carbonate Reduction: Understanding Lithium-Ion Battery Electrolyte Additives and Solid Ele. OSTI.GOV. [Link]

  • A Guide to Li-Ion Coin-Cell Electrode Making for Academic Researchers. ResearchGate. [Link]

  • A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources. [Link]

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  • The Effect of Fluoroethylene Carbonate as an Additive on the Solid Electrolyte Interphase on Silicon Lithium-Ion Electrodes. Laboratory for Energy Storage and Conversion. [Link]

  • Enhanced performance of lithium metal batteries via cyclic fluorinated ether based electrolytes. research.chalmers.se. [Link]

  • Influence of VC and FEC Additives on Interphase Properties of Carbon in Li-ion Cells Investigated by Combined EIS & EQCM-D. ChemRxiv. [Link]

  • The Effect of Fluoroethylene Carbonate as an Additive on the Solid Electrolyte Interphase on Silicon Lithium-Ion Electrodes. Chemistry of Materials - ACS Publications. [Link]

  • Solid Electrolyte Interphase Layer Formation on the Si-Based Electrodes with and without Binder Studied by XPS and ToF-SIMS Analysis. MDPI. [Link]

  • Free-Radical Polymerization of Dioxolane and Dioxane Derivatives: Effect of Fluorine Substituants on the Ring Opening Polymerization. Keio University. [Link]

  • Fluoroethylene Carbonate and Vinylene Carbonate Reduction: Understanding Lithium-Ion Battery Electrolyte Additives and Solid Ele. OSTI.GOV. [Link]

  • Influence of electrolyte co-additives on the performance of dye-sensitized solar cells. ResearchGate. [Link]

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Application Notes and Protocols for the Polymerization of 4-(Fluoromethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Fluorinated Polycarbonates

The introduction of fluorine into polymer backbones imparts a unique combination of properties, including enhanced thermal stability, chemical resistance, and altered electronic characteristics. 4-(Fluoromethyl)-1,3-dioxolan-2-one is a functionalized cyclic carbonate monomer that serves as a valuable building block for the synthesis of fluorinated aliphatic polycarbonates. These polymers are of significant interest in advanced materials science and biomedical applications, owing to their potential for tailored degradability, biocompatibility, and unique physicochemical properties conferred by the fluoromethyl group.[1] This document provides a comprehensive guide to the polymerization reactions and kinetics involving this compound, offering both foundational knowledge and actionable protocols for researchers in the field.

Monomer Overview: this compound

  • IUPAC Name: this compound[2]

  • CAS Number: 127213-73-4[2]

  • Molecular Formula: C₄H₅FO₃[2]

  • Molecular Weight: 120.08 g/mol [2]

The synthesis of this monomer can be inferred from methods used for similar fluorinated cyclic carbonates, often involving the reaction of a corresponding chloro-derivative with a fluorinating agent or direct fluorination of a precursor.[3][4] Researchers should ensure the high purity of the monomer before polymerization, as impurities can significantly affect the reaction kinetics and the properties of the resulting polymer.

Polymerization Mechanisms: A Conceptual Framework

The primary route for the polymerization of this compound is through Ring-Opening Polymerization (ROP) . This is a chain-growth polymerization where the cyclic monomer opens to form a linear polymer chain. The choice of initiator or catalyst dictates the specific mechanism, which in turn influences the polymer's molecular weight, dispersity, and end-group functionality.[5]

The Influence of the Fluoromethyl Group

The electron-withdrawing nature of the fluoromethyl group is expected to have a significant impact on the polymerization of this compound:

  • Increased Electrophilicity: The fluorine atom will pull electron density away from the carbonate group, making the carbonyl carbon more electrophilic. This enhanced electrophilicity can lead to faster reaction rates with nucleophilic initiators compared to non-fluorinated analogues.

  • Potential for Altered Regioselectivity: In cases where the ring can open in different ways, the electronic effects of the substituent can influence the preferred site of nucleophilic attack.

  • Modified Polymer Properties: The presence of the C-F bond in the resulting polymer will alter its polarity, solubility, thermal stability, and interactions with biological systems.

Key Polymerization Techniques
  • Anionic ROP: This method typically employs nucleophilic initiators such as alkoxides, hydroxides, or amines. The initiator attacks the electrophilic carbonyl carbon of the cyclic carbonate, leading to ring opening and the formation of a propagating alkoxide chain end. Anionic ROP of five-membered cyclic carbonates can sometimes be thermodynamically challenging and may require higher temperatures, which can lead to side reactions like decarboxylation.[5][6] However, the increased reactivity due to the fluoromethyl group might allow for polymerization under milder conditions.

  • Organocatalytic ROP: This has emerged as a powerful metal-free alternative for the controlled polymerization of cyclic esters and carbonates. Common organocatalysts include N-heterocyclic carbenes (NHCs), guanidines (e.g., TBD), and phosphazenes. These catalysts often operate via a cooperative mechanism with an alcohol initiator, activating both the monomer and the propagating chain end. This approach offers excellent control over the polymerization, leading to polymers with predictable molecular weights and low dispersity.

  • Cationic ROP: Initiated by protic or Lewis acids, cationic ROP involves the activation of the monomer by protonation or coordination to the carbonyl oxygen. While effective for some cyclic monomers, cationic ROP of cyclic carbonates can be prone to decarboxylation, leading to the incorporation of ether linkages in the polymer backbone.[7] The choice of initiator and reaction conditions is crucial to suppress this side reaction.[7]

Experimental Protocols

The following protocols are provided as detailed starting points for the polymerization of this compound. Note: These are template protocols based on the polymerization of similar functionalized cyclic carbonates and should be optimized for the specific monomer and desired polymer characteristics.

Protocol 1: Organocatalytic Ring-Opening Polymerization using 1,8-Diazabicycloundec-7-ene (DBU) and an Alcohol Initiator

This protocol describes a robust method for achieving a controlled polymerization, yielding poly(this compound) with a defined molecular weight and narrow molecular weight distribution.

Materials:

  • This compound (monomer), purified by recrystallization or distillation.

  • 1,8-Diazabicycloundec-7-ene (DBU) (catalyst), dried over CaH₂ and distilled under reduced pressure.

  • Benzyl alcohol (initiator), dried over CaH₂ and distilled under reduced pressure.

  • Anhydrous dichloromethane (DCM) or toluene (solvent), passed through a solvent purification system.

  • Methanol (for precipitation).

  • Nitrogen or Argon gas supply.

  • Schlenk line and glassware.

Procedure:

  • Preparation: All glassware should be flame-dried under vacuum and backfilled with inert gas (N₂ or Ar) to ensure anhydrous conditions.

  • Monomer and Initiator Addition: In a glovebox or under a positive flow of inert gas, add the desired amount of this compound to a Schlenk flask. The target degree of polymerization (DP) will determine the molar ratio of monomer to initiator. For example, for a target DP of 50, use a [Monomer]/[Initiator] ratio of 50:1.

  • Solvent Addition: Add the required volume of anhydrous solvent to the flask to achieve the desired monomer concentration (e.g., 1 M). Stir the solution until the monomer is fully dissolved.

  • Initiator and Catalyst Stock Solutions: Prepare stock solutions of the initiator (e.g., benzyl alcohol) and catalyst (DBU) in the anhydrous solvent. This allows for accurate addition of small quantities.

  • Initiation: Using a syringe, add the calculated volume of the initiator stock solution to the monomer solution.

  • Catalyst Addition and Polymerization: Add the calculated volume of the DBU stock solution (typically 1-5 mol% relative to the monomer) to initiate the polymerization. The reaction is typically carried out at room temperature.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion.[7]

  • Termination and Precipitation: Once the desired conversion is reached, quench the polymerization by adding a small amount of a weak acid (e.g., benzoic acid). Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.

  • Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Characterization:

  • ¹H and ¹⁹F NMR: To confirm the polymer structure and determine the monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ).[8]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) and melting temperature (Tₘ), if any.[8][9]

Protocol 2: Anionic Ring-Opening Polymerization using Potassium Methoxide

This protocol offers a potentially faster but less controlled polymerization method.

Materials:

  • This compound (monomer), purified.

  • Potassium methoxide (initiator).

  • Anhydrous tetrahydrofuran (THF) (solvent).

  • Methanol (for precipitation).

  • Inert gas supply and Schlenk line.

Procedure:

  • Preparation: Follow the same rigorous drying procedures for glassware and solvent as in Protocol 1.

  • Monomer Solution: In a Schlenk flask under inert atmosphere, dissolve the this compound in anhydrous THF.

  • Initiator Addition: Prepare a stock solution of potassium methoxide in anhydrous THF. Add the desired amount of the initiator solution to the monomer solution via syringe. The reaction may be exothermic.

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., 0 °C to room temperature).

  • Monitoring and Termination: Monitor the reaction by NMR or by observing changes in viscosity. Quench the reaction by adding a proton source, such as acidified methanol.

  • Purification: Precipitate the polymer in a non-solvent like cold methanol or water, filter, and dry under vacuum.

Kinetic Studies: A Practical Approach

Understanding the kinetics of the polymerization is crucial for controlling the polymer properties. A common method for determining the reaction kinetics is through in-situ ¹H NMR spectroscopy.

Procedure for Kinetic Analysis by ¹H NMR:

  • Prepare the reaction mixture as described in the chosen protocol, but in an NMR tube sealed under an inert atmosphere.

  • Use a known concentration of an internal standard (e.g., mesitylene or 1,3,5-trioxane) that does not interfere with the monomer or polymer signals.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Monitor the disappearance of a characteristic monomer peak and the appearance of a characteristic polymer peak.

  • Calculate the monomer conversion at each time point by integrating the respective peaks relative to the internal standard.

  • Plot ln([M]₀/[M]ₜ) versus time, where [M]₀ is the initial monomer concentration and [M]ₜ is the monomer concentration at time t. For a first-order reaction, this should yield a straight line with a slope equal to the apparent rate constant (kₐₚₚ).

Data Presentation

ParameterOrganocatalytic ROP (DBU/BnOH)Anionic ROP (KOMe)
Control High (predictable Mₙ, low Đ)Moderate to Low
Typical Đ 1.05 - 1.3> 1.5
Side Reactions MinimalPotential for backbiting/decarboxylation
Initiator AlcoholAlkoxide
Catalyst Organic Base (e.g., DBU)Not required (initiator is the catalyst)
Typical Temp. Room Temperature0 °C to Room Temperature

Safety Precautions

  • Fluorinated organic compounds should be handled with care in a well-ventilated fume hood.[10]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for this compound and all other reagents used. While a specific SDS for this compound may not be readily available, the SDS for similar fluorinated carbonates should be consulted for potential hazards.[11]

  • Anhydrous solvents and reagents are often pyrophoric or water-reactive. Handle them under an inert atmosphere.

Visualizations

Organocatalytic ROP Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification dry_glass Flame-dry glassware inert_atm Inert atmosphere (N2/Ar) dry_glass->inert_atm purify_reagents Purify & dry monomer, initiator, catalyst, solvent inert_atm->purify_reagents add_monomer Add monomer & solvent to Schlenk flask purify_reagents->add_monomer add_initiator Add initiator (e.g., Benzyl Alcohol) add_monomer->add_initiator add_catalyst Add catalyst (e.g., DBU) to start reaction add_initiator->add_catalyst monitor Monitor conversion by NMR add_catalyst->monitor quench Quench reaction monitor->quench precipitate Precipitate polymer in Methanol quench->precipitate filter_dry Filter and dry polymer precipitate->filter_dry characterize Characterization (NMR, GPC, DSC) filter_dry->characterize G Initiator R-OH (Initiator) ActivatedInitiator [R-O⁻ H-DBU⁺] Activated Initiator Initiator->ActivatedInitiator Activation DBU DBU (Catalyst) DBU->ActivatedInitiator Activation RingOpening Ring-Opening ActivatedInitiator->RingOpening Monomer Monomer (Fluorinated Carbonate) Monomer->RingOpening PropagatingChain R-O-Polymer-O⁻ H-DBU⁺ RingOpening->PropagatingChain LongerChain R-O-Polymer(n+1)-O⁻ H-DBU⁺ PropagatingChain->LongerChain Propagation FinalPolymer Final Polymer PropagatingChain->FinalPolymer Termination/ Proton Transfer RegenDBU DBU (Regenerated) PropagatingChain->RegenDBU Termination/ Proton Transfer AddMonomer + Monomer AddMonomer->LongerChain Propagation LongerChain->PropagatingChain n times

Caption: DBU-catalyzed ROP mechanism.

References

  • Catalytic Ring-Opening Polymerisation of Cyclic Ethylene Carbonate: Importance of Elementary Steps for Determining Polymer Properties Revealed via DFT-MTD Simulations Validated Using Kinetic Measurements. PubMed Central. Available at: [Link]

  • Anionic ring-opening polymerization of five-membered cyclic carbonates derived from aldohexopyranosides. ResearchGate. Available at: [Link]

  • Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives. MDPI. Available at: [Link]

  • Cationic Ring-Opening Polymerization of Cyclic Carbonates with Alkyl Halides To Yield Polycarbonate without the Ether Unit by Suppression of Elimination of Carbon Dioxide. ACS Publications. Available at: [Link]

  • KR101158121B1 - Method for producing 4-fluoro-1,3-dioxolan-2-one. Google Patents.
  • The Impact of Different Substituents in Fluorinated Cyclic Carbonates in the Performance of High Voltage Lithium-Ion Battery Electrolyte. ResearchGate. Available at: [Link]

  • ROP of Cyclic Carbonates. Royal Society of Chemistry. Available at: [Link]

  • Nonflammable All-Fluorinated Electrolyte Enabling High-Voltage and High-Safety Lithium-Ion Cells. ACS Applied Materials & Interfaces. Available at: [Link]

  • CO2-Based Polycarbonates through Ring-Opening Polymerization of Cyclic Carbonates Promoted by a NHC-Based Zinc Complex. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. PubMed Central. Available at: [Link]

  • DSC curves of poly(urethane−carbonate)s described in Table 2. ResearchGate. Available at: [Link]

  • US9067907B2 - Process for preparing fluorinated 1,3-dioxolan 2-one. Google Patents.
  • Properties and effects of carbonates and fluorinated carbonate... ResearchGate. Available at: [Link]

  • Thermal Processing of a Degradable Carboxylic Acid-Functionalized Polycarbonate into Scaffolds for Tissue Engineering. PubMed Central. Available at: [Link]

  • Leveraging 4-(Trifluoromethyl)-1,3-dioxolan-2-one in Advanced Material Science Applications. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Ring-opening polymerization of functionalized aliphatic bicyclic carbonates. Royal Society of Chemistry. Available at: [Link]

  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI. Available at: [Link]

  • Preparation and the Effect of Surface-Functionalized Calcium Carbonate Nanoparticles on Asphalt Binder. MDPI. Available at: [Link]

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Application Note & Protocol: Engineering Stable Electrode-Electrolyte Interfaces with Dioxolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The performance, lifespan, and safety of lithium-ion batteries (LIBs) are critically dependent on the stability of the solid electrolyte interphase (SEI).[1] Conventional SEI-forming additives like vinylene carbonate (VC) and fluoroethylene carbonate (FEC) are reaching their limits in meeting the demands of high-energy-density LIBs, which often feature reactive electrode materials like silicon-embedded anodes and nickel-rich cathodes.[2][3] This guide details the application of dioxolone derivatives as a next-generation solution for creating a highly stable and flexible electrode-electrolyte interface. We will explore the underlying polymerization mechanism, provide detailed protocols for the in-situ formation and characterization of these advanced SEI layers, and discuss the causal relationships behind the experimental choices.

The Imperative for Advanced SEI-Forming Additives

The SEI is a passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery.[1] An ideal SEI should be ionically conductive to allow for the transport of Li+ ions but electronically insulating to prevent continuous decomposition of the electrolyte.[4] However, the significant volume changes of high-capacity anode materials, such as silicon, during lithiation and delithiation can cause mechanical stress and fracture of the SEI.[5][6] This repeated breakage and reformation of the SEI consumes active lithium and electrolyte, leading to rapid capacity fading and a shortened battery lifespan.[5][6]

Dioxolone derivatives, particularly 1,3-dioxolane (DOL), offer a compelling alternative. Through in-situ electropolymerization, these molecules can form a flexible and robust polymeric SEI that can better accommodate the volumetric expansion of the anode.[7][8] This guide provides the technical details for leveraging this class of compounds to enhance battery performance.

The Mechanism: In-Situ Polymerization of Dioxolone

The stability of the SEI derived from dioxolone is rooted in its ability to undergo ring-opening polymerization at the electrode surface. This process is typically initiated by a Lewis acid, which can be generated from the decomposition of the lithium salt in the electrolyte, such as PF5 from LiPF6.[9] The polymerization of 1,3-dioxolane leads to the formation of poly(1,3-dioxolane) (PDOL), a polymer with a flexible polyether backbone.[8][10][11] This polymer forms a key component of the SEI, imparting mechanical flexibility and stability.

Several functionalized dioxolone derivatives have been developed to further enhance the properties of the SEI. For example, fluorinated and silylated derivatives can create an interface that is not only flexible but also provides efficient ion transport channels and protects high-voltage nickel-rich cathodes.[2][3][7]

Protocol I: In-Situ Formation of a Dioxolone-Derived SEI

This protocol describes the preparation of a standard electrolyte containing a dioxolone derivative and the subsequent electrochemical formation process to create a stable SEI on a graphite or silicon-containing anode.

Materials and Reagents
Component Specification Supplier Example Purpose
Base Electrolyte1.2 M LiFSI in EC/EMC (3:7 by wt.)(Available from various chemical suppliers)Standard electrolyte for Li-ion batteries
Dioxolone Additive1,3-Dioxolane (DOL)(Available from various chemical suppliers)SEI-forming additive
Additive Co-solventFluoroethylene Carbonate (FEC)(Available from various chemical suppliers)Enhances SEI stability, especially on Si anodes[5][12][13]
AnodeGraphite or Silicon-Carbon Composite(Commercially available or lab-prepared)Working electrode
CathodeLiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) or LiFePO₄ (LFP)(Commercially available)Counter electrode
SeparatorCelgard 2500(Commercially available)Prevents short circuits
Cell Hardware2032-type coin cells(Commercially available)Test vehicle
Experimental Workflow

cluster_prep Preparation cluster_formation Formation Cycling A Electrolyte Formulation: 1.2 M LiFSI in EC/EMC (3:7 wt.) + 10% FEC + 10% DOL B Electrode & Separator Drying: Vacuum oven at 120°C for 12h A->B C Cell Assembly: CR2032 coin cells in Ar-filled glovebox B->C D Rest Period: Age cells at 25°C for 12h C->D E 1st Cycle (C/20): Charge to 4.2V (CCCV), Discharge to 3.0V (CC) D->E F 2nd & 3rd Cycles (C/10): Charge to 4.2V (CCCV), Discharge to 3.0V (CC) E->F cluster_disassembly Post-Formation Analysis cluster_characterization SEI Characterization G Cell Disassembly: In Ar-filled glovebox H Electrode Rinsing: With dimethyl carbonate (DMC) G->H I Sample Preparation: Mount on holders for analysis H->I J XPS & FTIR: Chemical Composition I->J K SEM: Morphology & Thickness J->K L EIS: Interfacial Resistance K->L

Caption: Logical flow for the characterization of the formed SEI layer.

Step-by-Step Characterization
  • Sample Preparation:

    • Carefully disassemble the cycled coin cells inside an argon-filled glovebox.

    • Gently rinse the anode with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt. [14]It is crucial to handle the samples in an inert atmosphere to prevent contamination and reaction with air and moisture. [13] * Mount the rinsed anode on appropriate sample holders for each characterization technique, ensuring an air-tight transfer to the analysis chambers where possible.

  • Chemical Composition Analysis:

    • X-ray Photoelectron Spectroscopy (XPS): This is a powerful surface-sensitive technique to determine the elemental and chemical composition of the SEI. [1][4][15]By analyzing the core level spectra (e.g., C 1s, O 1s, F 1s, Li 1s), the presence of poly(1,3-dioxolane), lithium fluoride (LiF), and other organic and inorganic species can be identified. [4] * Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify the functional groups present in the SEI. The characteristic C-O-C stretching vibration between 1000-1100 cm⁻¹ can confirm the presence of the polyether backbone from the polymerized dioxolone. [16]

  • Morphological and Impedance Analysis:

    • Scanning Electron Microscopy (SEM): SEM imaging can be used to visualize the surface morphology of the SEI layer and, through cross-sectional analysis, to estimate its thickness. [14]A uniform and crack-free SEI is indicative of a stable interface.

    • Electrochemical Impedance Spectroscopy (EIS): EIS is used to probe the interfacial resistance of the SEI. [17]By fitting the Nyquist plots to an equivalent circuit model, the ionic conductivity and stability of the SEI can be quantified. A stable SEI will typically exhibit a lower and more stable charge transfer resistance over cycling.

Expected Outcomes and Data Interpretation

Parameter Dioxolone-Derived SEI Conventional SEI (e.g., from EC/EMC) Significance
SEI Composition Rich in poly(1,3-dioxolane) and LiF (if FEC is used)Primarily composed of lithium ethylene dicarbonate (LEDC) and other organic/inorganic speciesThe polymeric nature of the dioxolone-derived SEI provides enhanced flexibility.
Morphology Uniform, dense, and flexibleOften thicker, more brittle, and prone to crackingA flexible SEI can better withstand the volume changes of the anode, improving cycle life. [7]
Interfacial Resistance Lower and more stable over cyclingTends to increase over cycling due to continuous SEI growth and repairLower resistance indicates faster Li+ transport and better rate capability.
Cycle Life Significantly improved capacity retention, especially with high-capacity anodesPoorer capacity retention, particularly at high C-ratesDemonstrates the superior stability of the dioxolone-derived SEI.

Conclusion

The use of dioxolone derivatives as electrolyte additives represents a significant advancement in engineering stable electrode-electrolyte interfaces in lithium-ion batteries. The in-situ formation of a flexible and robust polymeric SEI effectively mitigates the challenges associated with high-capacity anode materials. The protocols detailed in this guide provide a comprehensive framework for researchers to implement and validate this promising approach, paving the way for the development of next-generation, high-performance energy storage systems.

References

  • DSpace at KOASAS: Dioxolone derivatives for high-energy-density Li-ion batteries - KAIST. (2021-10-08).
  • In Situ-Initiated Poly-1,3-dioxolane Gel Electrolyte for High-Voltage Lithium Metal Batteries. (2024-05-23). MDPI. Available at: [Link]

  • Adoption of Dimethoxyethane and 1,3-Dioxolane in Electrolyte for Fast Charging of Li-Ion Battery. (2023-09-14). MDPI. Available at: [Link]

  • Replacing conventional battery electrolyte additives with dioxolone derivatives for high-energy-density lithium-ion batteries. (2021-02-05). Nature Communications. Available at: [Link]

  • Replacing conventional battery electrolyte additives with dioxolone derivatives for high-energy-density lithium-ion batteries. (2021-02-05). PubMed. Available at: [Link]

  • FEC Additive for Improved SEI Film and Electrochemical Performance of the Lithium Primary Battery. (2021-11-09). PSE Community.org. Available at: [Link]

  • Pathway of in situ Polymerization of 1,3-dioxolane in LiPF6 Electrolyte on Li Metal Anode. (2025-11-11). ResearchGate. Available at: [Link]

  • Chemical characterization of SEI layers by XPS: a) O 1s, b) C 1s, and... - ResearchGate. Available at: [Link]

  • Study of the influence of the formation protocol on the SEI layer formed at the graphite electrode surface of a non-aqueous potassium-ion hybrid supercapacitor (KIC) through STEM and XPS analyses. (2023-08-04). RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

  • The Effect of Fluoroethylene Carbonate as an Additive on the Solid Electrolyte Interphase on Silicon Lithium-Ion Electrodes | Request PDF. ResearchGate. Available at: [Link]

  • In situ polymerization of 1,3-dioxolane and formation of fluorine/boron-rich interfaces enabled by film-forming additives for long-life lithium metal batteries. (2024-07-03). RSC Publishing. Available at: [Link]

  • XPS analysis of solid-electrolyte interphase layer formed on a lithium-ion battery negative electrode. Kratos Analytical. Available at: [Link]

  • Introduction of fluoroethylene carbonate into a poly(1,3-dioxolane)-based polymer electrolyte to stabilize a sodium metal anode. (2022-11-01). EurekAlert!. Available at: [Link]

  • EIS and XPS Investigation on SEI Layer Formation During First Discharge on Graphite Electrode With a Vinylene Carbonate Doped Imidazolium Based Ionic Liquid Electrolyte | Request PDF. ResearchGate. Available at: [Link]

  • Polymerization of 1,3‐dioxolane. ResearchGate. Available at: [Link]

  • Influence of the SEI Formation on the Stability and Lithium Diffusion in Si Electrodes. (2022-08-30). ACS Omega. Available at: [Link]

  • SEI growth on Lithium metal anodes in solid-state batteries quantified with coulometric titration time analysis. (2023-10-12). JLUpub. Available at: [Link]

  • In situ polymerization of 1,3-dioxolane and formation of fluorine/boron-rich interfaces enabled by film-forming additives for long-life lithium metal batteries. NIH. Available at: [Link]

  • Direct determination of solid-electrolyte interphase thickness and composition as a function of state of charge on a silicon anode. OSTI.GOV. Available at: [Link]

  • Effect of Fluoroethylene Carbonate Additives on the Initial Formation of the Solid Electrolyte Interphase on an Oxygen-Functionalized Graphitic Anode in Lithium-Ion Batteries | Request PDF. ResearchGate. Available at: [Link]

  • How Fluoroethylene Carbonate (FEC) Stabilizes Silicon Anode SEI. (2025-06-20). Patsnap Eureka. Available at: [Link]

  • Protocol for conducting advanced cyclic tests in lithium-ion batteries to estimate capacity fade. (2024-03-17). ResearchGate. Available at: [Link]

  • XPS-analysis of the SEI in lithium batteries. Diva-Portal.org. Available at: [Link]

  • What Causes SEI Instability and How to Stabilize It?. (2025-06-20). Patsnap Eureka. Available at: [Link]

  • Electrochemical stability window of the dioxolane-based electrolytes.... | Download Scientific Diagram. ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Fluoromethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(fluoromethyl)-1,3-dioxolan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing a foundational understanding of the process.

Q1: What is the most common and practical synthetic route for this compound?

A1: A widely adopted and practical approach is a two-step synthesis. The first step involves the cycloaddition of epichlorohydrin with carbon dioxide (CO₂) to produce 4-(chloromethyl)-1,3-dioxolan-2-one.[1][2] The subsequent step is a halogen exchange (Halex) reaction, where the chloro-substituent is replaced by a fluoro-substituent using a suitable fluoride source.[3]

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Both epichlorohydrin and the final fluorinated product should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. The cycloaddition reaction is often performed under pressure, requiring a properly rated and maintained pressure vessel. Fluorinating agents can be corrosive and hygroscopic, so they should be handled in a dry environment.

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3: For monitoring the reaction, Gas Chromatography (GC) and Thin Layer Chromatography (TLC) are effective for tracking the consumption of starting materials and the formation of intermediates and the final product. For characterization of the final product, this compound, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable for structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the molecular weight and identify any impurities.

II. Troubleshooting Guide

This section provides a detailed breakdown of potential issues you may encounter during the synthesis, their probable causes, and actionable solutions.

The synthesis is broken down into two main stages:

  • Stage 1: Synthesis of 4-(Chloromethyl)-1,3-dioxolan-2-one via Cycloaddition

  • Stage 2: Fluorination of 4-(Chloromethyl)-1,3-dioxolan-2-one via Halogen Exchange

Stage 1: Synthesis of 4-(Chloromethyl)-1,3-dioxolan-2-one

This stage involves the reaction of epichlorohydrin with carbon dioxide, typically catalyzed by a Lewis acid and a nucleophile.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge autoclave reactor with epichlorohydrin and catalyst B Seal and purge reactor with inert gas (e.g., N₂ or Ar) A->B C Pressurize with CO₂ to the desired pressure B->C D Heat to reaction temperature with stirring C->D E Monitor reaction progress (e.g., by pressure drop or sampling) D->E F Cool reactor and vent excess CO₂ E->F G Filter to remove heterogeneous catalyst F->G H Purify crude product (e.g., distillation) G->H

Caption: Workflow for the cycloaddition of CO₂ to epichlorohydrin.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Epichlorohydrin 1. Inactive Catalyst: The catalyst may be poisoned by water or other impurities. 2. Insufficient CO₂ Pressure: The concentration of CO₂ in the reaction mixture is too low. 3. Low Reaction Temperature: The reaction kinetics are too slow at the set temperature.1. Ensure anhydrous conditions. Use dry solvents and reagents. Some catalysts are sensitive to moisture.[4][5] 2. Increase CO₂ pressure. A higher pressure increases the solubility of CO₂ in the reaction medium.[6] 3. Increase reaction temperature. Incrementally increase the temperature, but be mindful of potential side reactions.[6]
Formation of Polymeric Byproducts 1. High Reaction Temperature: Elevated temperatures can promote the polymerization of epichlorohydrin. 2. Inappropriate Catalyst: Some catalysts may favor epoxide polymerization over cycloaddition.1. Optimize the reaction temperature. Conduct a temperature screening study to find the optimal balance between reaction rate and selectivity. 2. Select a more selective catalyst. Consider using ionic liquids or specific metal complexes known for high selectivity in CO₂ cycloaddition.[2][7]
Formation of 3-chloro-1,2-propanediol Presence of Water: Water can react with epichlorohydrin to form the corresponding diol, especially at elevated temperatures.[4]Ensure rigorous anhydrous conditions. Dry all reagents and solvents, and purge the reactor thoroughly with an inert gas before introducing CO₂.
Stage 2: Fluorination of 4-(Chloromethyl)-1,3-dioxolan-2-one

This is a nucleophilic substitution reaction where the chloride is displaced by fluoride. The efficiency of this step is critical for the overall yield.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge reaction vessel with 4-(chloromethyl)-1,3-dioxolan-2-one, fluoride source, and solvent B Add phase transfer catalyst (if applicable) A->B C Heat to reaction temperature under an inert atmosphere B->C D Monitor reaction progress (GC or TLC) C->D E Cool the reaction mixture D->E F Filter to remove insoluble salts (e.g., KCl) E->F G Remove solvent under reduced pressure F->G H Purify by vacuum distillation or column chromatography G->H

Caption: Workflow for the halogen exchange (Halex) reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion to Fluorinated Product 1. Low Reactivity of Fluoride Source: Potassium fluoride (KF) has low solubility in many organic solvents. 2. Presence of Water: Water can hydrate the fluoride ions, reducing their nucleophilicity. 3. Insufficient Reaction Temperature or Time: The activation energy for C-Cl bond cleavage is not being overcome.1. Use a more soluble fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).[8] Alternatively, use a phase transfer catalyst (e.g., 18-crown-6, a quaternary ammonium salt) to increase the effective concentration of fluoride ions in the organic phase.[9][10] 2. Use anhydrous KF (spray-dried or freshly dried) and anhydrous solvents. 3. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress to determine the optimal conditions.
Formation of Elimination Byproducts Basic Nature of Fluoride Source: Fluoride ions can act as a base, leading to elimination reactions, especially at higher temperatures.1. Use a milder fluorinating agent if possible, although this may reduce the reaction rate. 2. Carefully control the reaction temperature. Avoid excessive heating. 3. Consider a different leaving group on the starting material that is less prone to elimination, such as a tosylate, although this would require an additional synthetic step.
Difficulty in Product Purification 1. Similar Boiling Points: The starting material and product may have close boiling points, making distillation challenging. 2. Co-elution in Chromatography: The product and impurities may have similar polarities.1. Use fractional distillation with a high-efficiency column for separation. 2. Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve good separation.

III. Detailed Experimental Protocol

This section provides a representative experimental protocol for the two-step synthesis of this compound.

Stage 1: Synthesis of 4-(Chloromethyl)-1,3-dioxolan-2-one
  • Preparation: In a high-pressure autoclave, add epichlorohydrin (1.0 eq) and a suitable catalyst (e.g., 0.02 eq of tetrabutylammonium bromide).

  • Reaction: Seal the reactor and pressurize it with carbon dioxide to 1-5 MPa. Heat the mixture to 100-140 °C with vigorous stirring.[2][7]

  • Monitoring: Monitor the reaction for 4-8 hours. The reaction is complete when the pressure ceases to drop.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess CO₂.

  • Purification: The crude product is purified by vacuum distillation to yield 4-(chloromethyl)-1,3-dioxolan-2-one as a colorless liquid.

Stage 2: Fluorination of 4-(Chloromethyl)-1,3-dioxolan-2-one
  • Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(chloromethyl)-1,3-dioxolan-2-one (1.0 eq), anhydrous potassium fluoride (1.5-2.0 eq), a phase transfer catalyst (e.g., 18-crown-6, 0.1 eq), and a high-boiling polar aprotic solvent (e.g., DMF, sulfolane).[8][11]

  • Reaction: Heat the mixture to 120-160 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by GC or TLC until the starting material is consumed (typically 6-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the precipitated potassium chloride and excess potassium fluoride.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound.

IV. References

  • Mizukami, Y., Song, Z., & Takahashi, T. (2015). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Organic Letters, 17(23), 5942–5945. [Link]

  • Kim, D. Y., & Park, E. J. (2002). A new and convenient synthesis of 4-fluoro-1,3-dioxolan-2-one. Journal of the Korean Chemical Society, 46(5), 453-455.

  • S. S. Shinde, B. S. Lee, D. Y. Chi. (2006). Catalytic Enantioselective Fluorination of β-Ketoesters. Angewandte Chemie International Edition, 45(44), 7461-7464.

  • Synthesis of ECHC (4-(chloromethyl)-1,3-dioxalan-2-one) from ECH. ResearchGate. [Link]

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  • Multiobjective Optimization for the Greener Synthesis of Chloromethyl Ethylene Carbonate by CO 2 and Epichlorohydrin via Response Surface Methodology. (2021). Processes, 9(12), 2216. [Link]

  • ENANTIOSELECTIVE FLUORINATION VIA PHASE-TRANSFER CATALYSIS. University of Illinois. [Link]

  • Catalytic Strategies for the Cycloaddition of CO2 to Epoxides in Aqueous Media to Enhance the Activity and Recyclability of Molecular Organocatalysts. (2024). PubMed, 38747447. [Link]

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  • The Chiral Phosphate Anion Phase Transfer Catalysis and the Radical Trifluoromethylation. [Link]

  • Potassium Fluoride Activation for the Nucleophilic Fluorination Reaction Using 18-crown-6, [2.2.2]-Cryptand, Pentaethylene Glycol and Comparison with the New Hydro-crown Scaffold: A Theoretical Analysis. ResearchGate. [Link]

  • General mechanism for the cycloaddition of CO2 to the epoxides. ResearchGate. [Link]

  • Leveraging 4-(Trifluoromethyl)-1,3-dioxolan-2-one in Advanced Material Science Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Optimized CO2 Cycloaddition to Epichlorohydrin Catalyzed by Ionic Liquid with Microwave and Ultrasonic Irradiation. (2023). International Journal of Technology, 14(2), 299-308. [Link]

  • Halex Reaction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Cyclic fluorocarbonates. Google Patents.

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. (2013). Chemical Reviews, 113(5), 3656–3742. [Link]

  • 4-Methyl-1,3-dioxolan-2-one. (2021). The MAK Collection for Occupational Health and Safety, 6(1). [Link]

  • Halogen exchange method. Khan Academy. [Link]

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Technical Support Center: Optimizing Lithium-Ion Battery Performance with Fluorinated Electrolyte Additives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers and scientists working with fluorinated electrolyte additives in lithium-ion batteries. This guide is designed to provide you with in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common challenges and optimize your battery performance.

Introduction: The Critical Role of Fluorinated Additives

Fluorinated compounds are instrumental in advancing lithium-ion battery technology, primarily by enhancing the stability of the electrode-electrolyte interphases.[1][2] Additives like fluoroethylene carbonate (FEC) and vinylene carbonate (VC) are widely used to form a more stable solid electrolyte interphase (SEI) on the anode, which is crucial for improving cycle life and safety, especially for high-capacity anode materials like silicon.[3][4] These additives are preferentially reduced on the anode surface to create a robust passivation layer that prevents further electrolyte decomposition.[1][3] However, their application is not without challenges, and a nuanced understanding of their behavior is essential for successful implementation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the use of fluorinated electrolyte additives in a question-and-answer format, providing both explanations and actionable troubleshooting steps.

Anode-Related Issues

Q1: After introducing FEC into my electrolyte, I'm observing a rapid capacity fade in the initial cycles. What could be the cause?

A1: This is a common observation and is often related to the continuous consumption of the additive and the formation of a thick, resistive SEI layer.

  • Causality: FEC is designed to be sacrificially reduced on the anode surface to form a stable SEI.[3] However, if the concentration is not optimized, or if there are reactive species in the system (like residual moisture), the decomposition of FEC can be excessive. This leads to the formation of a thick, ionically resistive SEI layer, which impedes lithium-ion transport and results in capacity fade.[3][5] Additionally, the reduction of FEC consumes lithium ions, leading to irreversible capacity loss.[3]

  • Troubleshooting Steps:

    • Optimize Additive Concentration: Systematically vary the concentration of FEC in your electrolyte (e.g., 2%, 5%, 10% by weight) to find the optimal loading for your specific anode material and cycling conditions.[6] Higher concentrations are not always better and can lead to increased impedance.[7]

    • Ensure Dry Conditions: Moisture can react with the LiPF6 salt to form HF, which can accelerate the decomposition of carbonate solvents and additives.[6] Ensure all battery components and the assembly environment are rigorously dried.

    • Characterize the SEI: Use techniques like X-ray photoelectron spectroscopy (XPS) and electrochemical impedance spectroscopy (EIS) to analyze the composition and impedance of the SEI layer formed with different FEC concentrations. A stable SEI should be rich in LiF and polymeric species.[1][4]

    • Consider Additive Blends: In some cases, a combination of additives, such as FEC and VC, can work synergistically to form a more effective SEI layer than either additive alone.

Q2: My silicon-anode cell with a fluorinated additive is showing significant gas generation. What is the source of this gas, and how can I mitigate it?

A2: Gas generation in cells with fluorinated additives is often a result of the electrochemical decomposition of the electrolyte.

  • Causality: The reduction of fluorinated additives like FEC can produce gases such as CO2 and H2.[8] While FEC is known to reduce gas generation compared to standard electrolytes in some systems, its decomposition is a gas-producing process.[8] The large volume changes of silicon anodes during cycling can also continuously expose fresh surfaces to the electrolyte, leading to ongoing SEI formation and gas evolution.

  • Troubleshooting Steps:

    • Formation Protocol Optimization: A carefully designed formation protocol with slow charging and discharging rates in the initial cycles can help form a more stable and less permeable SEI, reducing subsequent gas generation.

    • Differential Electrochemical Mass Spectrometry (DEMS): If available, use DEMS to identify the gaseous species being evolved during cycling. This can provide valuable insights into the specific decomposition reactions occurring.

    • Additive Selection: For silicon anodes, additives that promote the formation of a flexible and robust SEI are crucial. Experiment with different types and combinations of fluorinated additives.

    • Binder and Electrode Engineering: The choice of binder and the electrode architecture can significantly impact the mechanical stability of the silicon anode and, consequently, the stability of the SEI layer.

Cathode-Related Issues

Q3: I'm working with a high-voltage cathode, and after adding a fluorinated solvent, I'm seeing increased impedance and poor rate capability. Why is this happening?

A3: While fluorinated electrolytes can improve high-voltage stability, they can also lead to increased viscosity and the formation of a resistive cathode-electrolyte interphase (CEI).

  • Causality: Fluorination of solvents generally increases their viscosity, which can lower the ionic conductivity of the electrolyte and hinder ion transport, especially at high charge/discharge rates.[6] Furthermore, some fluorinated compounds can be oxidized on the high-voltage cathode surface, forming a resistive CEI layer that contributes to increased cell impedance.

  • Troubleshooting Steps:

    • Electrolyte Formulation: Optimize the ratio of fluorinated to non-fluorinated solvents to balance the benefits of high-voltage stability with the need for good ionic conductivity.

    • Conductivity Measurements: Measure the ionic conductivity of your electrolyte formulations at different temperatures to ensure it meets the requirements for your application.

    • Electrochemical Floating Test: This technique can be used to assess the oxidative stability of the electrolyte in the presence of a charged cathode material, helping to identify electrolytes that are prone to decomposition at high voltages.[9]

    • CEI Characterization: Use surface analysis techniques to investigate the composition of the CEI on the cathode. A stable CEI should prevent the dissolution of transition metals from the cathode.

General & Safety-Related Issues

Q4: Are there any safety concerns I should be aware of when working with fluorinated electrolyte additives?

A4: Yes, while fluorinated electrolytes can improve the safety of lithium-ion batteries by reducing flammability, they also present their own set of potential hazards.[10]

  • Causality: Many organofluorine compounds can be persistent in the environment and may have toxicological effects.[11] The decomposition of fluorinated components, particularly in the presence of moisture and high temperatures, can generate hazardous substances like hydrogen fluoride (HF).[6]

  • Mitigation and Best Practices:

    • Personal Protective Equipment (PPE): Always handle fluorinated electrolytes and additives in a well-ventilated fume hood while wearing appropriate PPE, including gloves and safety glasses.

    • Material Safety Data Sheets (MSDS): Thoroughly review the MSDS for all chemicals before use to understand their specific hazards and handling requirements.

    • Waste Disposal: Dispose of all waste containing fluorinated compounds according to your institution's hazardous waste disposal procedures.

    • Thermal Stability Studies: For new electrolyte formulations, it is crucial to conduct thermal stability tests, such as differential scanning calorimetry (DSC), to understand their behavior at elevated temperatures.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the evaluation of fluorinated electrolyte additives.

Protocol 1: Preparation of Fluorinated Electrolyte
  • Materials:

    • Battery-grade carbonate solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC))

    • Fluorinated additive (e.g., FEC, VC)

    • Lithium salt (e.g., LiPF6)

    • Anhydrous solvent for rinsing (e.g., DMC)

  • Procedure:

    • All preparation steps must be conducted in an argon-filled glovebox with H2O and O2 levels below 0.1 ppm.

    • Accurately weigh the carbonate solvents into a clean, dry beaker.

    • Add the desired amount of the fluorinated additive to the solvent mixture and stir until fully dissolved.

    • Slowly add the lithium salt to the solvent/additive mixture while stirring continuously until it is completely dissolved.

    • Allow the electrolyte to sit for several hours to ensure homogeneity.

    • Store the prepared electrolyte in a tightly sealed container in the glovebox.

Protocol 2: Coin Cell Assembly for Additive Evaluation
  • Materials:

    • Anode and cathode electrodes

    • Separator (e.g., microporous polypropylene)

    • Prepared fluorinated electrolyte

    • Coin cell components (casings, spacers, springs)

  • Procedure:

    • Dry all electrodes and separators in a vacuum oven at the appropriate temperature before transferring them to the glovebox.

    • Place the cathode in the bottom casing of the coin cell.

    • Add a few drops of the fluorinated electrolyte to wet the cathode surface.

    • Place the separator on top of the cathode.

    • Add a few more drops of electrolyte to the separator.

    • Place the anode on top of the separator.

    • Add the spacer and spring.

    • Carefully place the top casing and crimp the coin cell using a hydraulic crimping machine.

    • Let the assembled cell rest for several hours to ensure complete wetting of the electrodes.

Protocol 3: Electrochemical Testing and Characterization
  • Formation Cycling:

    • Cycle the cell at a low C-rate (e.g., C/20) for the first few cycles to allow for the formation of a stable SEI layer.

  • Rate Capability Testing:

    • Cycle the cell at progressively higher C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to evaluate its performance under different current loads.

  • Long-Term Cycling:

    • Cycle the cell at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles to assess its long-term stability and capacity retention.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS at different states of charge and after a certain number of cycles to monitor the evolution of the cell's internal resistance.

  • Post-Mortem Analysis:

    • After cycling, carefully disassemble the cell in the glovebox and harvest the electrodes for surface analysis using techniques like XPS and scanning electron microscopy (SEM) to characterize the SEI and CEI layers.

Visualizations

Diagram 1: SEI Formation with Fluorinated Additives

SEI_Formation cluster_anode Anode Surface cluster_electrolyte Electrolyte Anode Anode (e.g., Graphite, Silicon) FEC Fluorinated Additive (FEC) SEI Stable SEI Layer (LiF, Polymeric Species) FEC->SEI Preferential Reduction Solvent Carbonate Solvent (EC/DMC) Solvent->SEI Co-reduction (suppressed) Li_ion Li+ Li_ion->SEI Incorporation SEI->Anode Passivates

Caption: Mechanism of stable SEI formation with fluorinated additives.

Diagram 2: Troubleshooting Workflow for Capacity Fade

Troubleshooting_Workflow Start Issue: Rapid Capacity Fade Check_Concentration Is Additive Concentration Optimized? Start->Check_Concentration Characterize_SEI Characterize SEI Layer (EIS, XPS) Check_Concentration->Characterize_SEI Yes Optimize_Concentration Vary Additive Concentration Check_Concentration->Optimize_Concentration No Check_Moisture Are Experimental Conditions Dry? Consider_Blends Consider Additive Blends (e.g., FEC+VC) Check_Moisture->Consider_Blends Yes Dry_Components Ensure Rigorous Drying Check_Moisture->Dry_Components No Characterize_SEI->Check_Moisture Optimize_Protocol Optimize Formation Protocol Consider_Blends->Optimize_Protocol Solution Improved Cycle Stability Optimize_Protocol->Solution Optimize_Concentration->Check_Concentration Dry_Components->Check_Moisture

Caption: Troubleshooting workflow for rapid capacity fade.

References

  • Brijesh K. B., M. Jareer, P. Mukesh, Amudha A., H. S. Nagaraja. (2025). Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. The Journal of Physical Chemistry C. [Link]

  • Gao, W., Yu, L., Lin, H., Meng, L., Yu, S., Li, J., ... & Zheng, Y. (2024). A review on the impacts of fluorinated organic additives in the lithium battery industry—an emerging source of per-and polyfluoroalkyl substances. Critical Reviews in Environmental Science and Technology, 54(1), 1-20. [Link]

  • Li, J., Wang, S., & Wu, C. (2023). Fluorine chemistry in lithium-ion and sodium-ion batteries. Energy Science & Engineering. [Link]

  • Zou, Y., Chen, Y., Chen, B., Wang, Y., Zhang, J., & Zhang, S. (2024). Nonflammable All-Fluorinated Electrolyte Enabling High-Voltage and High-Safety Lithium-Ion Cells. ACS Applied Materials & Interfaces. [Link]

  • Kim, T., Kim, S., & Lee, H. (2023). Behavior of NO3−-Based Electrolyte Additive in Lithium Metal Batteries. Batteries, 9(7), 374. [Link]

  • Guo, Y. (2025). Overview of Electrolyte Additives for Lithium-Ion Batteries. Compendium of Materials Science, 1(1), 6-15. [Link]

  • Spägele, C., Kexel, C., Qi, X., & Wagner, N. (2021). Investigating the Reduction of Fluoroethylene Carbonate and Vinylene Carbonate in Lithium‐Ion Cells with Silicon‐Graphite Anodes. Batteries & Supercaps, 4(5), 826-834. [Link]

  • Yuca, N. (2018). Effect of FEC and VC Additives in Electrolyte on the Performance of Si Anode for Lithium Ion Cell. Çukurova Üniversitesi Mühendislik-Mimarlık Fakültesi Dergisi, 33(3), 113-118. [Link]

  • He, M., Hu, L., Xue, Z., Su, C. C., Redfern, P., Curtiss, L. A., ... & Zhang, Z. (2015). Fluorinated Electrolytes for 5-V Li-Ion Chemistry: Probing Voltage Stability of Electrolytes with Electrochemical Floating Test. Journal of The Electrochemical Society, 162(9), A1725. [Link]

  • Pecher, O., Carreón, M. L., & Grey, C. P. (2018). Understanding Fluoroethylene Carbonate and Vinylene Carbonate Based Electrolytes for Si Anodes in Lithium Ion Batteries with NMR Spectroscopy. Journal of the American Chemical Society, 140(33), 10569-10580. [Link]

  • Kim, K., Kim, J., & Lee, Y. (2015). Understanding the thermal instability of fluoroethylene carbonate in LiPF6-based electrolytes for lithium ion batteries. RSC advances, 5(71), 57778-57784. [Link]

  • Chen, L., Li, Y., Li, S., Fan, L., Wang, Q., & Zhang, S. (2017). Fluorinated Electrolytes for Li-Ion Batteries: The Lithium Difluoro (oxalato) borate Additive for Stabilizing the Solid Electrolyte Interphase. ACS omega, 2(12), 8984-8991. [Link]

  • Egold, M., Kraft, L., & Jossen, A. (2024). Influence of Vinylene Carbonate and Fluoroethylene Carbonate on Open Circuit and Floating SoC Calendar Aging of Lithium-Ion Batteries. Batteries, 10(8), 260. [Link]

  • Liu, Y., Zhang, R., Wang, J., & Wang, Y. (2022). Gas Generation in Lithium-Ion Batteries: Mechanisms, Failure Pathways, and Thermal Safety Implications. Energies, 15(22), 8593. [Link]

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Technical Support Center: Optimizing Battery Performance with 4-(Fluoromethyl)-1,3-dioxolan-2-one (FMEC)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Fluoromethyl)-1,3-dioxolan-2-one (FMEC), a novel electrolyte additive designed to enhance the performance and longevity of lithium-ion batteries. This guide is intended for researchers and professionals in battery development, providing in-depth troubleshooting advice and frequently asked questions to facilitate your experiments and analyses. Our focus is on leveraging the unique properties of FMEC to reduce interfacial impedance and improve overall cell stability.

Introduction to FMEC in Lithium-Ion Batteries

The interface between the electrode and the electrolyte is a critical determinant of a lithium-ion battery's performance, influencing its efficiency, power delivery, and lifespan. The formation of a stable Solid Electrolyte Interphase (SEI) on the anode and a corresponding Cathode Electrolyte Interphase (CEI) is paramount for preventing detrimental side reactions. This compound (FMEC) is a fluorinated cyclic carbonate additive engineered to decompose preferentially on the electrode surfaces, creating a robust, ionically conductive, and electronically insulating passivation layer. This layer effectively suppresses continuous electrolyte degradation, minimizes impedance growth, and ultimately enhances the cycling stability of the battery.

The presence of the fluoromethyl group in FMEC is key to its function, as it is believed to promote the formation of a lithium fluoride (LiF)-rich SEI.[1] A LiF-rich interface is known for its excellent chemical stability and ability to facilitate uniform lithium ion flux, which is particularly beneficial for high-voltage cathode materials and silicon-based anodes that experience significant volume changes.[1][2]

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when incorporating FMEC into an electrolyte system.

Q1: What is the primary mechanism by which FMEC reduces interfacial impedance?

A1: FMEC is designed to have a lower reduction potential than the bulk electrolyte solvents (e.g., ethylene carbonate, dimethyl carbonate). During the initial formation cycles, FMEC is preferentially reduced at the anode surface. This electrochemical decomposition leads to the formation of a stable, thin, and uniform Solid Electrolyte Interphase (SEI). The key components of this SEI are believed to include lithium fluoride (LiF) and polymeric species derived from the ring-opening of the dioxolan structure.[1][3] This LiF-rich SEI is less resistive to lithium-ion transport compared to the thicker, less stable SEI formed from conventional carbonate electrolytes, thus lowering the overall interfacial impedance.

Q2: What is the recommended concentration range for FMEC in the electrolyte?

A2: The optimal concentration of FMEC can vary depending on the specific cell chemistry (anode, cathode, and base electrolyte composition) and the intended application. Generally, a concentration range of 1-5% by weight is a good starting point for experimentation. Lower concentrations may not be sufficient to form a complete and stable SEI, while excessively high concentrations can lead to increased electrolyte viscosity, which in turn can decrease ionic conductivity and negatively impact rate performance.[4] We recommend starting with a concentration sweep (e.g., 1%, 2%, and 5%) to determine the optimal loading for your specific system.

Q3: Is FMEC compatible with common high-energy cathode and anode materials like NMC and Silicon?

A3: Yes, FMEC is designed to be compatible with and beneficial for high-energy electrode materials. For high-nickel NMC (Nickel Manganese Cobalt Oxide) cathodes, FMEC can help form a protective cathode electrolyte interphase (CEI) that mitigates transition metal dissolution and suppresses parasitic reactions at high voltages.[5] For silicon (Si) anodes, which undergo large volume changes during lithiation and delithiation, the formation of a stable and flexible SEI is crucial. The LiF-rich and potentially polymeric SEI formed from FMEC can better accommodate these volume changes, maintaining mechanical integrity and preventing continuous exposure of the reactive Si surface to the electrolyte.[2][6]

Q4: How should I handle and store FMEC?

A4: FMEC, like most battery-grade chemicals, is sensitive to moisture and air. It should be handled in a controlled environment, such as an argon-filled glovebox with low moisture and oxygen levels (<1 ppm). Store the additive in a tightly sealed container in a dry, cool place. Exposure to moisture can lead to hydrolysis, generating hydrofluoric acid (HF) and other impurities that are detrimental to battery performance.

Q5: How does FMEC compare to Fluoroethylene Carbonate (FEC)?

A5: FMEC and FEC are both fluorinated cyclic carbonate additives that aim to improve SEI stability. Both are known to generate a LiF-rich SEI.[1] While direct comparative studies are limited, the fundamental mechanisms are expected to be similar. The choice between them may depend on subtle differences in their electrochemical stability windows, the specific composition of the resulting SEI, and their interaction with other electrolyte components. It is recommended to evaluate both additives in your specific system to determine the most effective one for your performance goals.[7]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with FMEC.

Issue 1: Higher than Expected Interfacial Impedance After Formation Cycles
  • Symptoms:

    • Large semi-circle in the high-to-mid frequency region of the Nyquist plot from Electrochemical Impedance Spectroscopy (EIS).[8][9]

    • Increased polarization (overpotential) observed in the voltage profile during galvanostatic cycling.[10]

    • Poor rate capability.

  • Potential Causes & Solutions:

    • Sub-optimal FMEC Concentration:

      • Cause: The concentration of FMEC may be too high, leading to an overly thick and resistive SEI layer or increased electrolyte viscosity. Conversely, a concentration that is too low may result in an incomplete, non-uniform SEI that does not effectively passivate the electrode surface.

      • Solution: Perform a concentration optimization study. Prepare cells with varying concentrations of FMEC (e.g., 0.5%, 1%, 2%, 5% by weight) and compare their impedance and cycling performance.

    • Improper Formation Protocol:

      • Cause: The initial charging/discharging cycles (formation) are critical for creating a stable SEI. A formation rate that is too high can lead to a poorly structured, porous, and resistive SEI.

      • Solution: Employ a slow formation protocol. A C-rate of C/20 or C/10 for the first few cycles is recommended to allow for the controlled decomposition of FMEC and the formation of a dense, uniform SEI.[11]

    • Moisture Contamination:

      • Cause: Contamination of the electrolyte with water can lead to the formation of HF, which can attack the electrode materials and the SEI, leading to increased impedance.

      • Solution: Ensure all cell components (electrodes, separator, and electrolyte) are thoroughly dried before assembly. Handle and prepare the FMEC-containing electrolyte inside a high-purity argon-filled glovebox.

Troubleshooting Workflow: High Interfacial Impedance

A workflow for diagnosing high interfacial impedance.

Issue 2: Rapid Capacity Fading During Cycling
  • Symptoms:

    • Steep decline in discharge capacity over cycles, especially after the initial formation cycles.

    • Decreasing coulombic efficiency.

  • Potential Causes & Solutions:

    • Unstable SEI Layer:

      • Cause: The SEI formed may not be mechanically robust enough to withstand the volume changes of the anode (especially with silicon), leading to continuous cracking and reformation of the SEI. This process consumes lithium inventory and electrolyte, causing capacity fade.

      • Solution:

        • Optimize FMEC Concentration: As with high impedance, the concentration is key. A more robust SEI may form at a slightly higher or lower concentration.

        • Introduce Co-additives: Consider using FMEC in conjunction with another additive like Vinylene Carbonate (VC), which is known to form polymeric species that can enhance the flexibility of the SEI.[4]

    • Electrolyte Oxidation at the Cathode:

      • Cause: If the upper cutoff voltage is too high, the base electrolyte or even FMEC itself may undergo oxidative decomposition at the cathode surface, leading to impedance growth and loss of active material.

      • Solution:

        • Verify the Electrochemical Stability Window: Use cyclic voltammetry with inert electrodes (e.g., platinum or glassy carbon) to determine the oxidation stability of your FMEC-containing electrolyte.

        • Adjust Cutoff Voltage: If necessary, slightly reduce the upper cutoff voltage during cycling to stay within the stable window of the electrolyte.

    • Poor Electrode Quality:

      • Cause: Issues such as poor adhesion of the active material to the current collector, or inhomogeneous mixing of the electrode slurry can lead to mechanical degradation of the electrode during cycling, which can be mistaken for an electrolyte issue.

      • Solution: Before testing additives, ensure you have a stable baseline performance with well-made electrodes. Characterize your electrodes for uniformity and adhesion.

Experimental Protocols

Protocol 1: Coin Cell Assembly for FMEC Evaluation

This protocol outlines the standard procedure for assembling a 2032-type coin cell for testing electrolytes containing FMEC. All procedures must be performed in an argon-filled glovebox.

  • Preparation:

    • Dry the cathode (e.g., NMC811), anode (e.g., graphite or Si/C composite), and separator (e.g., Celgard 2325) in a vacuum oven at appropriate temperatures (e.g., 120°C for electrodes, 70°C for separator) for at least 12 hours.

    • Prepare the electrolyte by dissolving the lithium salt (e.g., 1M LiPF₆) in the desired solvent mixture (e.g., EC:EMC 3:7 by wt.) and then adding the desired weight percentage of FMEC. Ensure complete dissolution.

  • Assembly:

    • Place the negative electrode cap (anode can) in the coin cell crimper die.

    • Place the anode on top of the cap, ensuring it is centered.

    • Dispense a precise volume of the FMEC-containing electrolyte onto the anode (e.g., 20 µL).

    • Place the separator on top of the wetted anode.

    • Add another small drop of electrolyte to the separator.

    • Place the cathode on top of the separator, centered.

    • Add a spacer disk and a spring.

    • Place the positive electrode cap (cathode can) on top.

    • Crimp the cell using a hydraulic or electric crimper with the appropriate pressure.

  • Resting:

    • Allow the assembled cell to rest for at least 12 hours before testing to ensure complete wetting of the electrodes and separator by the electrolyte.[11]

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) Measurement

EIS is a powerful non-destructive technique to probe the interfacial impedance.

  • Setup: Connect the assembled and rested coin cell to a potentiostat equipped with a frequency response analyzer.

  • Parameters:

    • Frequency Range: 100 kHz to 10 mHz.

    • AC Amplitude: 5-10 mV.

    • Measurement State: Perform measurements at a specific state of charge (e.g., 100% SOC) or at open circuit voltage (OCV).

  • Procedure:

    • Perform an initial EIS measurement after the rest period and before any cycling.

    • Conduct the formation cycles.

    • Perform subsequent EIS measurements at regular cycling intervals (e.g., after 1, 10, 50, and 100 cycles) to monitor the evolution of the interfacial impedance.

Data Presentation: Illustrative Performance Comparison

The following table provides an example of how to present data when comparing a baseline electrolyte with an FMEC-containing electrolyte. (Note: These are illustrative values and will vary based on your specific cell configuration).

Electrolyte Formulation1st Cycle Coulombic Efficiency (%)Interfacial Resistance (R_sei + R_ct) after 10 cycles (Ω)Capacity Retention after 200 cycles (%)
Baseline (1M LiPF₆ in EC/EMC)85.2150.578.3
Baseline + 2% FMEC88.965.892.1

Mechanistic Understanding: The Role of FMEC in SEI Formation

The enhanced performance imparted by FMEC is fundamentally linked to its ability to engineer a superior SEI layer. The proposed mechanism involves the electrochemical reduction of the FMEC molecule at the anode surface, leading to the formation of a LiF-rich inorganic matrix, which provides stability and acts as an excellent electron insulator.

SEI_Formation cluster_electrolyte Electrolyte Bulk cluster_interface Anode-Electrolyte Interface cluster_sei Resulting SEI Layer FMEC FMEC Molecule Anode Anode Surface (e.g., Graphite/Si) FMEC->Anode Preferential Reduction (lower LUMO) Solvent EC/EMC Solvents Solvent->Anode Reduction Suppressed by SEI Li_ion Li+ Ion (solvated) Li_ion->Anode Intercalation/Alloying LiF LiF (inorganic) Anode->LiF Decomposition Product Polymer Polymeric Species (from ring-opening) Anode->Polymer Decomposition Product

Proposed mechanism of SEI formation with FMEC.

This guide provides a comprehensive starting point for utilizing this compound in your battery research. By understanding its fundamental mechanism and following systematic experimental procedures, you can effectively troubleshoot issues and unlock the potential of this promising electrolyte additive.

References

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  • National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • American Chemical Society. (n.d.). Supporting Information Exploring Real-World Applications of Electrochemistry by Constructing a Rechargeable Lithium-Ion Battery. Retrieved from [Link]

  • ResearchGate. (n.d.). The understanding of solid electrolyte interface (SEI) formation and mechanism as the effect of flouro-o-phenylenedimaleimaide (F-MI) additive on lithium-ion battery. Retrieved from [Link]

  • ResearchGate. (n.d.). Test procedure for coin cells. Retrieved from [Link]

  • Environment+Energy Leader. (2025). Next-Gen Battery Chemistries Shift to Silicon and Nickel. Retrieved from [Link]

  • ResearchGate. (2015). Comparative study of electrolyte additives using electrochemical impedance spectroscopy on symmetric cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Multifunctional Silane Additive Enhances Inorganic–Organic Compatibility with F‐rich Nature of Interphase to Support High‐Voltage LiNi0.5Mn1.5O4//graphite Pouch Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of FEC electrolyte additive on the electrochemical performance of nickel-rich NCM ternary cathode. Retrieved from [Link]

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Challenges and solutions in handling and storage of 4-(Fluoromethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Core Challenges and Scientific Principles

4-(Fluoromethyl)-1,3-dioxolan-2-one is a valuable reagent for introducing the fluoromethyl group in organic synthesis. However, its utility is intrinsically linked to its reactivity. The cyclic carbonate structure is susceptible to hydrolysis, and the presence of the electron-withdrawing fluoromethyl group enhances this sensitivity. Understanding and mitigating these inherent properties are crucial for successful and reproducible experimental outcomes.

Troubleshooting Common Issues

This section directly addresses problems that users may encounter and provides a structured approach to identifying and resolving them.

Issue 1: Inconsistent Reaction Yields and Suspected Reagent Decomposition

Question: My reaction yields using FMDO have been inconsistent and lower than expected. How can I verify the quality of my reagent and what are the common causes of decomposition?

Answer:

A decline in reaction performance is a strong indicator of FMDO degradation. The primary cause is typically exposure to moisture, leading to hydrolysis of the dioxolanone ring.

Root Cause Analysis:

  • Hydrolysis: FMDO reacts with water, causing the five-membered ring to open. This reaction forms 3-fluoro-1,2-propanediol and carbon dioxide, rendering the reagent inactive for its intended purpose.

  • Thermal Decomposition: While stable for short periods at ambient temperature, prolonged exposure to heat can accelerate decomposition.

  • Incompatibility: Contact with strong oxidizing agents can lead to degradation.[1]

Troubleshooting Protocol:

  • Purity Verification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for assessing the purity of FMDO. The presence of signals corresponding to 3-fluoro-1,2-propanediol alongside the characteristic peaks of the starting material confirms hydrolysis.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify volatile impurities and decomposition products.

  • Strict Anhydrous Technique:

    • Inert Atmosphere: All manipulations of FMDO should be carried out under an inert atmosphere, such as argon or nitrogen, using a glovebox or Schlenk line.[1]

    • Dry Solvents and Glassware: Utilize freshly distilled or commercially available anhydrous solvents. All glassware must be rigorously dried in an oven and cooled under an inert gas stream before use.

Hydrolysis Pathway of this compound

Caption: The decomposition pathway of FMDO upon exposure to water.

Issue 2: Ensuring Long-Term Stability Through Proper Storage

Question: What are the definitive storage conditions to maintain the long-term integrity of FMDO?

Answer:

The longevity of FMDO is critically dependent on proper storage that minimizes exposure to moisture and elevated temperatures.

Recommended Storage Conditions:

ParameterSpecificationRationale
Temperature -20°C (Freezer)Slows the rate of potential decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against atmospheric moisture.[1]
Container Tightly sealed, opaque (amber) glass vial with a PTFE-lined cap.Prevents moisture ingress and protects from light.
Secondary Containment Store vials within a desiccator.Provides an additional barrier against moisture.

Workflow for Handling and Storage of FMDO

G start Receive FMDO glovebox Transfer to Inert Atmosphere start->glovebox aliquot Aliquot into Pre-dried Vials glovebox->aliquot seal Seal Under Inert Gas aliquot->seal store Store at -20°C in Desiccator seal->store use Use as Needed store->use

Caption: A procedural flowchart for the proper handling and storage of FMDO.

Frequently Asked Questions (FAQs)

Q1: What personal protective equipment (PPE) should be worn when handling FMDO? A1: Always wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[1] Ensure work is conducted in a well-ventilated area or a fume hood.[1][2]

Q2: What are suitable solvents for reactions involving FMDO? A2: Anhydrous polar aprotic solvents are generally compatible. Examples include acetonitrile, and dimethylformamide. The choice of solvent should always be guided by the specific reaction chemistry.

Q3: How should I properly quench a reaction containing residual FMDO? A3: To quench unreacted FMDO, slowly add a protic solvent such as methanol or water to the reaction mixture, preferably at a reduced temperature (e.g., 0°C). Be aware that this quenching process can be exothermic.

Q4: What materials are incompatible with FMDO? A4: Avoid strong oxidizing agents.[1] Also, exercise caution with strong acids and bases, as they can catalyze decomposition.

Q5: What are the known hazards of FMDO? A5: FMDO can cause skin and serious eye irritation, and may cause respiratory irritation.[1]

References
  • This compound. PubChem. [Link]

  • 4-Fluoro-1,3-dioxolan-2-one Safety Data Sheet. Chemos GmbH & Co.KG. [Link]

  • 4-Methyl-1,3-dioxolan-2-one. Publisso. [Link]

  • Leveraging 4-(Trifluoromethyl)-1,3-dioxolan-2-one in Advanced Material Science Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI. [Link]

  • Preparation method of trifluoromethyl ethylene carbonate.
  • 4-(Hydroxymethyl)-1,3-dioxolan-2-one Safety Data Sheet. Carl ROTH. [Link]

  • 4-METHYL-1,3-DIOXOLAN-2-ONE. Ataman Kimya. [Link]

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Technical Support Center: Enhancing Low-Temperature Performance of Lithium-Ion Cells with Additives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the low-temperature performance of lithium-ion cells. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory. Our focus is on the practical application of electrolyte additives to overcome the inherent limitations of lithium-ion chemistry in cold environments.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Q1: My cell's capacity drops dramatically and irreversibly after cycling below 0°C. What is the likely cause and how can I mitigate it?

A1: A significant and irreversible capacity drop after low-temperature cycling is often a primary indicator of lithium plating.[1][2] At sub-zero temperatures, several factors converge to make lithium plating on the anode surface more favorable than lithium intercalation into the graphite host.

Root Causes:

  • Reduced Ionic Conductivity: The electrolyte viscosity increases at low temperatures, which significantly slows down the movement of lithium ions (Li+) through the electrolyte.[1][3]

  • Sluggish Charge Transfer Kinetics: The rate of electrochemical reactions at the electrode-electrolyte interface decreases. This includes the desolvation of Li+ ions and their diffusion across the Solid Electrolyte Interphase (SEI).[4][5]

  • Increased SEI Resistance: The SEI layer can become more resistive and less permeable to Li+ at low temperatures, further impeding intercalation.[5][6]

When the rate of Li+ arrival at the anode surface exceeds the rate of intercalation, the ions deposit as metallic lithium on the surface. This "dead lithium" can become electrically isolated, leading to irreversible capacity loss.[1] Furthermore, repeated plating can lead to the growth of lithium dendrites, which pose a serious safety risk by potentially causing internal short circuits.[2][7]

Troubleshooting and Solutions:

  • Introduce Low-Temperature Additives: The most effective strategy is to incorporate specific additives into your electrolyte formulation.

    • Film-Forming Additives: Additives like Fluoroethylene Carbonate (FEC) are known to create a more stable and uniform SEI layer.[8] A robust SEI with low impedance is crucial for facilitating Li+ transport even at low temperatures.[6][9] The typical concentration for FEC is between 2% and 10%.[8]

    • Conductivity Enhancers: Co-solvents with low melting points and low viscosity, such as Propylene Carbonate (PC), can be added to the standard ethylene carbonate (EC)-based electrolyte to improve ionic conductivity. For example, adding PC has been shown to improve capacity retention at -20°C from 70% to 83%.[1]

  • Optimize Charging Protocol: Reduce the charging current (C-rate) at low temperatures. A lower current density allows more time for Li+ to intercalate into the anode, reducing the likelihood of plating.

  • Perform Post-Mortem Analysis: To confirm lithium plating, disassemble a cycled cell in an inert atmosphere (e.g., an argon-filled glovebox). Visual inspection of the anode will reveal a grayish or silvery metallic sheen if significant plating has occurred.

Q2: I'm observing a high and unstable internal resistance in my cells during low-temperature electrochemical impedance spectroscopy (EIS). How do I interpret and address this?

A2: High and unstable internal resistance at low temperatures is a common observation and points to issues at the electrode-electrolyte interfaces. EIS is a powerful tool to deconstruct the different contributions to this resistance.

Interpretation of EIS at Low Temperatures:

The Nyquist plot of a lithium-ion cell typically shows one or two semicircles at high-to-medium frequencies, followed by a sloping line at low frequencies.

  • High-Frequency Intercept: Represents the bulk electrolyte resistance (R_e). An increase in this value at low temperatures is expected due to increased electrolyte viscosity.[1]

  • Mid-Frequency Semicircle: This is primarily attributed to the charge-transfer resistance (R_ct) and the resistance of the SEI layer (R_SEI).[5][7] At low temperatures, the R_ct becomes the dominant factor limiting performance, as the desolvation of Li+ ions and their transfer across the interface becomes the rate-limiting step.[4] A large and growing semicircle indicates poor interfacial kinetics.

  • Low-Frequency Tail (Warburg Impedance): Relates to the solid-state diffusion of Li+ within the electrode materials. A steeper slope generally indicates faster diffusion.

Troubleshooting and Solutions:

  • Focus on the SEI and CEI: The instability and high resistance are likely due to a poorly formed or degrading SEI on the anode and Cathode Electrolyte Interphase (CEI) on the cathode.

    • Boron-Based Additives: Incorporating additives like Lithium Bis(oxalate)borate (LiBOB) or Lithium Difluoro(oxalato)borate (LiDFOB) can form a more robust and stable SEI and CEI.[10] These additives decompose to create protective layers that can suppress side reactions with the electrolyte and reduce the dissolution of transition metals from the cathode, which is exacerbated at high voltages.[10]

    • Inorganic Salt Additives: Additives like Lithium Difluoro bis(oxalate)phosphate (LiDFBOP) can help form a stable SEI layer on the cathode, improving the discharge capability.[11]

  • Electrolyte Solvent System Modification: The choice of solvent is critical. Standard carbonate electrolytes (e.g., EC/DMC) can perform poorly.[7] Using co-solvents with low viscosity can improve ion mobility.[11]

  • Systematic EIS Analysis: Conduct EIS measurements at incremental temperature steps (e.g., 25°C, 10°C, 0°C, -10°C, -20°C). This allows you to track the evolution of R_e, R_SEI, and R_ct and pinpoint the temperature at which interfacial kinetics become the primary bottleneck.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which additives improve low-temperature performance?

A1: Additives primarily improve low-temperature performance by modifying the electrode-electrolyte interfaces, specifically the SEI on the anode and the CEI on the cathode.[11] A well-formed interface should be electronically insulating but ionically conductive. At low temperatures, the key is to form an SEI/CEI with low charge-transfer resistance.[6][9] Effective additives are preferentially reduced or oxidized on the electrode surfaces during the initial formation cycles to create a stable passivation layer. This layer:

  • Facilitates Li+ Desolvation: The structure of the SEI can lower the energy barrier for Li+ to shed its solvent shell, which is a major kinetic hurdle at low temperatures.[4]

  • Maintains Low Impedance: It prevents the continuous decomposition of the electrolyte, which would otherwise lead to a thick, resistive, and unstable SEI.[5][7]

  • Suppresses Lithium Plating: By enabling faster Li+ transport across the interface, it promotes intercalation over plating.[12]

Q2: What concentration of additive should I use in my electrolyte?

A2: The optimal concentration is additive-specific, but generally, additives are used in small quantities, typically with a mass fraction of no more than 5%.[11] For common additives like FEC, concentrations between 2% and 10% are often reported.[8] It is critical to perform an optimization study. Too little additive may not form a complete, protective SEI. Too much can lead to increased electrolyte viscosity, higher internal resistance, and excessive gas generation during formation.

Q3: Can I use multiple additives simultaneously?

A3: Yes, using a combination of additives is a common and often highly effective strategy. Different additives can have synergistic effects. For example, you might combine:

  • An SEI-forming additive (like FEC or a boron-based compound) to protect the anode.[8][10]

  • A conductivity-enhancing co-solvent (like PC) to improve ion transport in the bulk electrolyte.[1]

  • A flame-retardant additive (like a phosphate-based compound) to enhance safety, especially if you are also pushing voltage limits.[8]

When combining additives, it is essential to test for compatibility and to understand their individual electrochemical windows to avoid unwanted side reactions.

Section 3: Data Presentation

The effectiveness of additives is best illustrated through comparative data. The table below summarizes typical performance improvements seen with common low-temperature additives.

Additive/ModificationBase ElectrolyteTest TemperatureKey Performance ImprovementSource
Propylene Carbonate (PC)EC-based-20°CCapacity retention increased from 70% to 83%.[1][1]
LiDFOBCarbonate-basedN/AForms a stable bilayer CEI, leading to 69.8% capacity retention after 400 cycles.[10][10]
FECBN/EC-based-40°CEnabled cell operation with 98% capacity retention over 30 cycles, whereas the base electrolyte failed.[13][13]

Section 4: Experimental Protocols & Workflows

Protocol 1: Screening Additives for Low-Temperature Performance

This protocol outlines a systematic approach to evaluating the impact of an electrolyte additive on the low-temperature performance of a lithium-ion coin cell (e.g., CR2032).

1. Cell Assembly:

  • Prepare your baseline electrolyte (e.g., 1M LiPF6 in EC:DMC 1:1 by vol.).
  • Prepare your experimental electrolyte by adding the desired concentration of the additive (e.g., 2% FEC by wt.).
  • Assemble coin cells in an argon-filled glovebox with H2O and O2 levels below 0.5 ppm. Use consistent electrode materials (e.g., graphite anode, NMC cathode) and separators for all cells.

2. Formation Cycles (at Room Temperature, e.g., 25°C):

  • Purpose: To form a stable SEI layer. The initial cycles are critical for the lifetime performance of the cell.
  • Procedure:
  • Rest the cells for 12 hours to ensure complete electrolyte wetting.
  • Charge and discharge the cells at a low C-rate (e.g., C/20 or C/10) for the first 2-3 cycles between the designated voltage limits (e.g., 3.0-4.2 V).[5]
  • Record the charge/discharge capacities and coulombic efficiency for each cycle. A stable coulombic efficiency approaching 100% indicates the SEI is largely formed.

3. Low-Temperature Performance Testing:

  • Setup: Place the cells in a temperature-controlled environmental chamber. Ensure the cells are thermally soaked at each target temperature for at least 4 hours before testing begins.[14]
  • Procedure:
  • Set the chamber to the first target temperature (e.g., 0°C).
  • Perform a rate capability test: Discharge the cell at various C-rates (e.g., C/10, C/5, C/2, 1C) to determine the capacity retention at each rate.[5] Always fully charge at a low rate (e.g., C/10) between discharge steps.
  • Perform an EIS measurement at 50% State of Charge (SOC) to analyze impedance changes.
  • Repeat steps 1-3 for progressively lower temperatures (e.g., -10°C, -20°C, -30°C).[5]

4. Data Analysis:

  • Plot capacity retention (%) vs. C-rate at each temperature for the baseline and experimental cells.
  • Plot the Nyquist plots from EIS and model the data to extract R_e, R_SEI, and R_ct values. Compare how these resistance components evolve with temperature for each electrolyte.

Visualizations

Mechanism of Low-Temperature Failure and Additive Intervention

G cluster_0 Low Temperature Environment (< 0°C) cluster_1 Cellular Effects cluster_2 Performance Degradation cluster_3 Additive-Based Solutions Inc_Viscosity Increased Electrolyte Viscosity Dec_Conductivity Decreased Ionic Conductivity Inc_Viscosity->Dec_Conductivity Slow_Kinetics Sluggish Interfacial Kinetics Slow_Desolvation Slow Li+ Desolvation & Charge Transfer Slow_Kinetics->Slow_Desolvation High_SEI_Res High SEI Resistance High_SEI_Res->Slow_Desolvation Li_Plating Lithium Plating & Dendrite Growth Dec_Conductivity->Li_Plating Slow_Desolvation->Li_Plating Cap_Fade Irreversible Capacity Fade Li_Plating->Cap_Fade Safety_Risk Safety Hazards Li_Plating->Safety_Risk Additives Electrolyte Additives (e.g., FEC, LiDFOB) Stable_SEI Formation of Stable, Low-Impedance SEI/CEI Additives->Stable_SEI enables Stable_SEI->Slow_Desolvation mitigates Imp_Perf Improved Low-Temp Performance Stable_SEI->Imp_Perf leads to

Caption: Root causes of low-temperature Li-ion cell failure and the mitigating role of additives.

Experimental Workflow for Additive Screening

G cluster_0 Preparation cluster_1 Formation cluster_2 Low-Temperature Testing cluster_3 Analysis Prep_Elec Prepare Baseline & Experimental Electrolytes Cell_Assem Assemble Coin Cells (Ar Glovebox) Prep_Elec->Cell_Assem Rest Rest Cells (12h) for Wetting Cell_Assem->Rest Form_Cycles Low-Rate Cycling (C/20) @ 25°C for 2-3 Cycles Rest->Form_Cycles Soak Thermal Soak in Chamber (e.g., 0°C, -10°C, -20°C) Form_Cycles->Soak Rate_Test Rate Capability Test (e.g., C/10 to 1C) Soak->Rate_Test EIS_Test EIS Measurement (50% SOC) Rate_Test->EIS_Test EIS_Test->Soak Next Temp. Analyze Compare Capacity Retention & Impedance vs. Temperature EIS_Test->Analyze

Caption: Step-by-step workflow for evaluating low-temperature electrolyte additives.

References

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Validation & Comparative

A Comparative Guide for Advanced Lithium-Ion Battery Electrolytes: 4-(Fluoromethyl)-1,3-dioxolan-2-one vs. Fluoroethylene Carbonate (FEC)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the vanguard of drug development and scientific innovation, the quest for superior energy storage solutions is relentless. In the realm of lithium-ion batteries (LIBs), the electrolyte and its constituent additives are critical determinants of performance, longevity, and safety. This guide provides an in-depth technical comparison of a promising new electrolyte additive, 4-(Fluoromethyl)-1,3-dioxolan-2-one, against the industry-standard fluoroethylene carbonate (FEC).

The Pivotal Role of Electrolyte Additives in Lithium-Ion Batteries

The performance of lithium-ion batteries is intrinsically linked to the stability of the electrode-electrolyte interfaces. During the initial charge-discharge cycles, a passivation layer known as the solid electrolyte interphase (SEI) forms on the anode surface. An ideal SEI should be ionically conductive to allow the passage of Li+ ions but electronically insulating to prevent further electrolyte decomposition. Electrolyte additives are small-quantity compounds introduced to the electrolyte to favorably influence the formation and properties of the SEI, as well as the cathode-electrolyte interphase (CEI).

Fluoroethylene carbonate (FEC) has long been the go-to additive, particularly for stabilizing silicon-based anodes, which are notorious for their large volume changes during cycling. However, the search for even more effective additives that can enhance performance across a wider range of electrode chemistries and operating conditions is a key area of research. This has led to the investigation of novel fluorinated compounds like this compound.

Molecular Architecture: A Tale of Two Fluorinated Carbonates

The chemical structures of this compound and FEC are fundamental to their function. Both are cyclic carbonates containing fluorine, an element known to impart desirable properties to the SEI.

Chemical_Structures cluster_FMDO This compound (FMDO) cluster_FEC Fluoroethylene Carbonate (FEC) FMDO FEC

Figure 1: Chemical structures of this compound (FMDO) and Fluoroethylene Carbonate (FEC).

The key distinction lies in the position of the fluorine atom. In FEC, the fluorine is directly attached to the carbonate ring, making it susceptible to electrochemical reduction. In contrast, this compound features a fluoromethyl group attached to the dioxolane ring. This structural difference is anticipated to influence the reduction potential and the subsequent decomposition pathways, thereby altering the composition and properties of the resulting SEI.

Unraveling the Mechanism: SEI Formation and Composition

The efficacy of an electrolyte additive is determined by its ability to form a stable and effective SEI. The proposed mechanisms for FEC and this compound, while both leveraging fluorine chemistry, are distinct.

The Established Mechanism of Fluoroethylene Carbonate (FEC)

FEC is known to have a higher reduction potential than conventional carbonate solvents like ethylene carbonate (EC). This allows it to be preferentially reduced on the anode surface during the initial charging cycle. The decomposition of FEC is widely reported to generate a robust SEI rich in lithium fluoride (LiF).[1][2][3] The presence of LiF is highly desirable as it is an excellent electronic insulator with good Li+ ion conductivity, and it imparts mechanical stability to the SEI, which is particularly crucial for accommodating the volume expansion of silicon anodes.[3]

The reduction of FEC can proceed through various pathways, including defluorination and ring-opening polymerizations, leading to a composite SEI containing both inorganic (LiF, Li2CO3) and organic (polycarbonates) species.[4][5]

SEI_Formation FEC FEC in Electrolyte Reduction Preferential Electrochemical Reduction on Anode FEC->Reduction Initial Charging Decomposition Decomposition Pathways (Defluorination, Ring-Opening) Reduction->Decomposition SEI Formation of a Stable, LiF-rich SEI Layer Decomposition->SEI Performance Improved Cycling Stability, Higher Coulombic Efficiency SEI->Performance

Figure 2: Proposed SEI formation mechanism with FEC additive.
The Emerging Potential of this compound

Direct experimental studies detailing the SEI formation mechanism of this compound are less common. However, based on the behavior of similar dioxolane derivatives, a plausible mechanism can be proposed. The electron-withdrawing nature of the fluoromethyl group is expected to lower the reduction potential of the molecule, promoting its early decomposition on the anode surface.[6]

It is hypothesized that the decomposition of this compound also contributes to a fluorinated SEI, potentially through the formation of LiF and polymeric species derived from the dioxolane ring structure. The presence of the -CH2F group may lead to different decomposition products compared to FEC, which could influence the elasticity and ionic conductivity of the SEI. Further research, particularly using surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS), is required to fully elucidate the SEI composition derived from this additive.

Performance Comparison: A Review of the Evidence

Performance of Fluoroethylene Carbonate (FEC)

FEC has been extensively studied and has demonstrated significant improvements in the performance of lithium-ion batteries, especially those with silicon-containing anodes.

Performance MetricElectrodeKey FindingsReference
Capacity Retention Si-nanoparticle~2500 mAh/g after 53 cycles with 10-15% FEC, compared to <1000 mAh/g without FEC.[7]
Coulombic Efficiency Si-nanoparticleConsistently higher efficiency with FEC compared to the standard electrolyte.[7]
Interfacial Resistance GraphiteFEC-derived SEI exhibits lower interfacial resistance and excellent thermal stability.[4]
High-Voltage Performance LiNi0.9Co0.05Mn0.05O2 (NCM90)Can produce a LiF-based CEI, stabilizing the cathode surface at lower cut-off voltages.[8]
Performance of this compound and Related Dioxolane Derivatives

While specific data for this compound is sparse, studies on similar fluorinated dioxolane compounds provide insights into their potential. For instance, a study on 5-methyl-4-((trifluoromethoxy)methyl)-1,3-dioxol-2-one in combination with other additives demonstrated high capacity retention in high-energy-density LIBs.[6]

Performance MetricElectrodeKey Findings (for related dioxolane derivatives)Reference
Capacity Retention NCM811/Si-C full cell81.5% capacity retention after 400 cycles with a combination of fluorinated and silylated dioxolone additives.[6]
Oxidation Stability Li/NCM811 half-cellReduced leakage current compared to FEC and VC, indicating higher oxidation stability.[6]

These findings suggest that fluorinated dioxolane derivatives, including this compound, are a promising class of additives that can contribute to stable electrode-electrolyte interfaces. However, more focused research is needed to quantify the specific performance benefits of this compound and to directly benchmark it against FEC.

Experimental Protocols for Comparative Evaluation

To facilitate direct and meaningful comparisons, standardized experimental protocols are essential. The following section outlines best practices for evaluating the performance of electrolyte additives.

Coin Cell Assembly (CR2032 Half-Cell)

This protocol describes the assembly of a half-cell with a lithium metal counter electrode, which is a common method for evaluating the performance of anode materials with different electrolyte formulations.

Coin_Cell_Assembly start Start: Inside an Argon-filled Glovebox step1 Place negative case (cathode can) on a clean surface. start->step1 step2 Dispense a small drop of the test electrolyte into the can. step1->step2 step3 Place the working electrode (e.g., graphite or silicon) into the can, active material facing up. step2->step3 step4 Add a few more drops of electrolyte onto the working electrode. step3->step4 step5 Place the separator on top of the working electrode. step4->step5 step6 Saturate the separator with electrolyte. step5->step6 step7 Place the lithium metal counter/reference electrode on the separator. step6->step7 step8 Place the spacer and spring on top of the lithium metal. step7->step8 step9 Place the positive case (anode cap) with gasket on top. step8->step9 step10 Crimp the cell using a hydraulic crimping machine. step9->step10 end_node End: Assembled Coin Cell Ready for Testing step10->end_node

Figure 3: Workflow for assembling a CR2032 coin cell in a half-cell configuration.

Step-by-Step Procedure:

  • Preparation: All components (electrodes, separator, spacers, springs, and cell cases) should be dried under vacuum at an appropriate temperature before being transferred into an argon-filled glovebox. The electrolyte solutions (baseline and with additives) should also be prepared and stored in the glovebox.

  • Assembly: Follow the workflow illustrated in Figure 3. Ensure that each component is centered within the cell case.

  • Electrolyte Dispensing: Use a calibrated micropipette to dispense a consistent volume of electrolyte for each cell to ensure reproducibility.[9]

  • Crimping: Apply a consistent pressure during crimping to ensure a hermetic seal.

Electrochemical Testing

Galvanostatic Cycling:

  • Formation Cycles: Typically, 2-3 cycles at a low C-rate (e.g., C/20 or C/10) are performed to allow for the formation of a stable SEI.

  • Rate Capability Test: Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate their performance under different current loads.

  • Long-Term Cycling: Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500) to assess capacity retention and coulombic efficiency.

Electrochemical Impedance Spectroscopy (EIS):

  • Purpose: To investigate the impedance characteristics of the cell, which provides insights into the properties of the SEI and charge transfer kinetics.

  • Procedure:

    • Bring the cell to a specific state of charge (SOC), typically 100% or 0%.

    • Allow the cell to rest for a few hours to reach equilibrium.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Record the resulting AC current response to calculate the impedance.

    • Fit the impedance data to an equivalent circuit model to extract parameters such as SEI resistance and charge transfer resistance.

Post-Mortem Analysis: X-ray Photoelectron Spectroscopy (XPS)
  • Purpose: To determine the elemental and chemical composition of the SEI on the electrode surface.

  • Procedure:

    • Cell Disassembly: Carefully disassemble the cycled cells inside an argon-filled glovebox.

    • Electrode Rinsing: Gently rinse the electrodes with a high-purity solvent (e.g., dimethyl carbonate, DMC) to remove residual electrolyte salt.[10] This step is crucial and should be performed consistently for all samples.

    • Sample Transfer: Transfer the rinsed electrodes to the XPS instrument using an air-tight transfer vessel to prevent exposure to air and moisture.

    • Data Acquisition: Acquire survey spectra to identify the elements present on the surface, followed by high-resolution spectra of the elements of interest (e.g., C 1s, O 1s, F 1s, Li 1s).

    • Data Analysis: Analyze the high-resolution spectra to determine the chemical states of the elements and identify the components of the SEI.

Conclusion and Future Outlook

Fluoroethylene carbonate (FEC) has established itself as a highly effective electrolyte additive, primarily due to its ability to form a stable, LiF-rich SEI. The performance benefits of FEC, particularly for silicon-containing anodes, are well-documented.

This compound represents a promising, albeit less-studied, alternative. Theoretical considerations and preliminary data from related compounds suggest that it has the potential to form a stable, fluorinated SEI, and may offer advantages in terms of oxidative stability.

  • Direct comparative studies of this compound and FEC with various anode (graphite, silicon) and cathode (e.g., high-nickel NMC) materials.

  • In-depth SEI characterization of this compound-derived interphases using techniques like XPS and cryo-TEM to understand its composition and morphology.

  • Optimization of additive concentration to maximize performance benefits while minimizing potential drawbacks.

By systematically investigating these novel additives, the scientific community can continue to push the boundaries of lithium-ion battery performance, paving the way for next-generation energy storage solutions.

References

  • Kratos Analytical. (n.d.). XPS analysis of solid-electrolyte interphase layer formed on a lithium- ion battery negative electrode. Retrieved from [Link]

  • Lee, H., Lee, Y., Lee, M. et al. (2021). Replacing conventional battery electrolyte additives with dioxolone derivatives for high-energy-density lithium-ion batteries. Nat Commun, 12, 1073. [Link]

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Performance validation of Li-ion batteries with and without 4-(Fluoromethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide to 4-(Fluoromethyl)-1,3-dioxolan-2-one and its Analogs in Lithium-ion Battery Electrolytes

Introduction: The Critical Role of the Solid Electrolyte Interphase (SEI)

The performance, lifespan, and safety of lithium-ion batteries are critically dependent on the formation and stability of a passivation layer on the anode surface, known as the Solid Electrolyte Interphase (SEI). This nanometer-scale film is formed during the initial charging cycles through the reductive decomposition of electrolyte components. An ideal SEI should be electronically insulating to prevent further electrolyte decomposition, yet ionically conductive to allow for the efficient transport of lithium ions.[1] However, in standard carbonate-based electrolytes, the native SEI is often unstable, leading to continuous electrolyte consumption, capacity fade, and impedance growth over the battery's life.

To address these challenges, the strategic use of electrolyte additives has become a cornerstone of modern battery design. These additives, typically used in small concentrations, are designed to be preferentially reduced or oxidized to form a more stable and effective SEI or cathode-electrolyte interphase (CEI).[1] This guide provides a comprehensive comparison of the performance of Li-ion batteries with and without the promising fluorinated additive, this compound, and its close, extensively studied analog, Fluoroethylene Carbonate (FEC).

A Note on Chemical Nomenclature

The topic of this guide is This compound . It is important to distinguish this compound from the more widely researched Fluoroethylene Carbonate (FEC) , which is chemically named 4-Fluoro-1,3-dioxolan-2-one . While both are fluorinated cyclic carbonates, the position and nature of the fluorine-containing group differ. The vast majority of published experimental data on fluorinated dioxolanone additives pertains to FEC. Due to the limited availability of specific performance data for this compound in the public domain, this guide will utilize the extensive research on FEC as a representative example of this class of additives to provide a robust, data-driven comparison. The principles of SEI modification and the experimental validation methodologies described herein are directly applicable to the evaluation of this compound.

Mechanism of Action: The Role of Fluorinated Additives

Fluorinated carbonate additives like FEC are effective due to their higher reduction potential compared to the bulk electrolyte solvents (e.g., ethylene carbonate (EC) and diethyl carbonate (DEC)).[2] This allows them to be preferentially reduced on the anode surface during the first charging cycle, dictating the composition and morphology of the resulting SEI.

The primary mechanism involves the reductive decomposition of the fluorinated additive to form a stable, inorganic-rich SEI.[2][3] The key component of this engineered SEI is Lithium Fluoride (LiF), which is embedded in a matrix of organic decomposition products.[1][3] LiF is known for its wide electrochemical stability window and low electronic conductivity, which effectively passivates the anode surface against further reactions with the electrolyte.[1]

The process can be visualized as follows:

SEI_Formation cluster_electrolyte Electrolyte cluster_anode Anode Surface cluster_sei SEI Layer FMEC FMEC / FEC Additive Anode Graphite/Silicon Anode FMEC->Anode Preferential Reduction EC_DEC EC/DEC Solvents EC_DEC->Anode Reduction (suppressed) LiF LiF Nanoparticles (Inorganic) Anode->LiF Forms Polymer Polymeric/Organic Components Anode->Polymer Forms

Caption: SEI formation mechanism with a fluorinated additive.

This engineered SEI, rich in LiF, offers superior mechanical stability and flexibility compared to the SEI formed from non-fluorinated carbonates. This is particularly crucial for next-generation anodes like silicon, which experience significant volume changes during lithiation and delithiation.

Performance Comparison: With and Without Fluorinated Additives

The inclusion of a fluorinated additive like FEC has a profound impact on several key performance metrics of a Li-ion battery. For this comparison, we will consider a standard electrolyte (e.g., 1 M LiPF6 in EC:DEC) as the baseline, and the same electrolyte with the addition of FEC. Vinylene Carbonate (VC), another widely used SEI-forming additive, is also included for a more comprehensive comparison.[4][5]

Comparative Performance Data
Performance MetricBaseline Electrolyte (No Additive)With FEC Additive (e.g., 10 wt%)With VC Additive (e.g., 2 wt%)
First Cycle Coulombic Efficiency Lower (e.g., ~80-85%)Higher (e.g., ~88-92%)Improved (e.g., ~86-90%)
Capacity Retention (after 200 cycles) Poor (e.g., <60%)Excellent (e.g., >80-90%)Good (e.g., >70-80%)
Impedance Growth (after 200 cycles) Significant increaseMinimal increaseModerate increase
SEI Composition Primarily lithium alkyl carbonates, Li2CO3Rich in LiF, polymeric speciesDominated by poly(VC), Li2CO3

Note: The values presented are representative and can vary depending on the specific cell chemistry (anode, cathode), cycling conditions, and additive concentration.

The data clearly indicates that the presence of FEC leads to a more efficient initial formation cycle and significantly better long-term cycling stability. While VC also improves performance over the baseline, it can sometimes lead to higher impedance compared to FEC.[6]

Experimental Protocols for Performance Validation

To obtain the comparative data presented above, a rigorous and standardized set of experimental protocols must be followed.

Cell Assembly

A typical protocol for assembling coin cells (e.g., CR2032) for additive evaluation is as follows:

  • Electrode Preparation: Prepare anodes (e.g., graphite or silicon-graphite composite) and cathodes (e.g., NMC, LFP) with known active material loading, conductive carbon, and binder ratios, coated on copper and aluminum foils, respectively.

  • Drying: Dry the electrodes and separator (e.g., Celgard 2325) under vacuum at an elevated temperature (e.g., 120°C for electrodes, 60°C for separator) for at least 12 hours to remove any moisture.

  • Glovebox Assembly: Assemble the coin cells in an argon-filled glovebox with low moisture and oxygen levels (<0.5 ppm). The typical stacking order is: negative casing, spacer disc, anode, separator, cathode, spacer disc, and positive casing.

  • Electrolyte Addition: Add a precise amount of the prepared electrolyte (baseline, with FMEC/FEC, or with VC) to the cell assembly before sealing.

  • Crimping: Seal the coin cell using a crimping machine to ensure a hermetic seal.

  • Resting: Allow the assembled cells to rest for at least 12 hours to ensure complete wetting of the electrodes by the electrolyte.

Electrochemical Cycling

The following is a representative electrochemical testing protocol:

  • Formation Cycles: Perform 2-3 initial cycles at a low C-rate (e.g., C/20 or C/10) within the designated voltage window (e.g., 3.0-4.2 V for NMC/graphite). This step is crucial for the formation of a stable SEI.

  • Rate Capability Test: Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate their performance under different current loads. Each C-rate is typically held for several cycles to ensure stable performance is recorded.

  • Long-Term Cycling: Cycle the cells at a moderate C-rate (e.g., 1C) for an extended number of cycles (e.g., 200-1000 cycles) to assess capacity retention and coulombic efficiency fade.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at various stages of cycling (e.g., after formation, every 50 cycles) to monitor the change in cell impedance. This provides insights into the resistance of the SEI and charge transfer kinetics.

Experimental_Workflow cluster_prep Cell Preparation cluster_test Electrochemical Testing A Electrode & Separator Drying B Coin Cell Assembly (Ar Glovebox) A->B C Electrolyte Filling & Sealing B->C D Resting & Wetting C->D E Formation Cycles (Low C-rate) D->E F Rate Capability Test (Variable C-rates) E->F G Long-Term Cycling (Constant C-rate) F->G H EIS Measurement (Periodic) G->H intermittent

Caption: A typical experimental workflow for evaluating electrolyte additives.

Conclusion and Future Outlook

The use of fluorinated additives, exemplified by the extensive research on Fluoroethylene Carbonate (FEC), represents a significant advancement in enhancing the performance and longevity of lithium-ion batteries. The formation of a stable, LiF-rich SEI is key to mitigating the detrimental reactions at the anode-electrolyte interface. While direct, comprehensive data on this compound is still emerging, the foundational principles and evaluation methodologies outlined in this guide provide a clear and robust framework for its assessment.

Future research should focus on a direct comparative study of this compound against FEC and other benchmark additives. Understanding the nuanced differences in SEI composition and morphology resulting from the fluoromethyl group versus a single fluorine atom will be crucial for the rational design of next-generation electrolyte additives, ultimately enabling safer, longer-lasting, and more energy-dense batteries.

References

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  • FEC Additive for Improved SEI Film and Electrochemical Performance of the Lithium Primary Battery. (2021). Batteries. [Link]

  • Vinylene carbonate as a highly effective electrolyte additive for Li3VO4 anodes with enhanced electrochemical performance. (2020). New Journal of Chemistry. [Link]

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A Comparative Guide to Electrolyte Additives: Seeking Alternatives to Fluoroethylene Carbonate (FEC) in Battery Research

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of higher energy density, longer cycle life, and enhanced safety for lithium-ion batteries (LIBs), the electrolyte has emerged as a critical frontier for innovation. While often viewed as a simple ion transport medium, the electrolyte and its minor components, known as additives, play a pivotal role in dictating the battery's overall performance and longevity. For years, 4-(Fluoromethyl)-1,3-dioxolan-2-one, more commonly known as Fluoroethylene Carbonate (FEC), has been a cornerstone additive, particularly for stabilizing silicon-based anodes.[1][2] However, the evolving demands of next-generation batteries necessitate a deeper investigation into alternatives that may offer superior performance under a wider range of conditions.

This guide provides an in-depth comparison of promising alternatives to FEC. We will explore their mechanisms of action, present comparative performance data, and detail the experimental protocols required for their rigorous evaluation. Our objective is to equip researchers and battery scientists with the necessary insights to make informed decisions in the development of advanced energy storage systems.

The Indispensable Role of FEC: A Mechanistic Overview

The primary function of FEC, and indeed most film-forming additives, is to facilitate the creation of a stable and robust Solid Electrolyte Interphase (SEI) on the anode surface during the initial charging cycles.[3][4][5] The SEI is an electronically insulating but ionically conducting passivation layer that prevents the continuous decomposition of the bulk electrolyte on the highly reactive anode surface.

FEC's efficacy stems from its electrochemical properties. It possesses a higher reduction potential than common carbonate solvents like ethylene carbonate (EC) or dimethyl carbonate (DMC). This allows it to be preferentially reduced on the anode surface, forming a stable, LiF-rich SEI layer.[6][7] This LiF-based interface is credited with enhancing the mechanical stability of the SEI, which is particularly crucial for accommodating the large volume changes of silicon anodes during lithiation and delithiation.[1][2]

SEI_Formation cluster_electrolyte Electrolyte Bulk cluster_anode Anode Surface FEC FEC SEI Stable LiF-rich SEI FEC->SEI Preferentially Reduced EC_DMC EC/DMC Solvents Anode Graphite/Silicon Anode EC_DMC->Anode Decomposition (unwanted) SEI->Anode Passivates

Caption: Preferential reduction of FEC on the anode surface to form a protective SEI layer.

Despite its widespread use, the continuous consumption of FEC during cycling and potential impedance growth over the long term have spurred the search for more efficient and specialized alternatives.

A Survey of Promising Alternatives to FEC

The landscape of electrolyte additives is vast and varied, with different molecules designed to address specific challenges such as high-voltage operation, thermal instability, or poor rate capability.[8][9] Here, we compare several leading candidates to FEC.

Vinylene Carbonate (VC)

Vinylene Carbonate (VC) is one of the most well-established SEI-forming additives.[10][11] Like FEC, it is reduced on the anode to form a stable passivation layer.

  • Mechanism: VC polymerizes on the anode surface upon reduction, creating a poly(VC) film.[12] This film is effective at suppressing solvent co-intercalation and subsequent graphite exfoliation.

  • Performance: VC is highly effective for graphite anodes and significantly improves cycle life.[10][13][14] However, it is known to be oxidatively unstable at high voltages (above 4.3V), making it less suitable for next-generation high-energy cathodes like LiNi₀.₅Mn₁.₅O₄ (LNMO).[11] This oxidative decomposition can lead to increased impedance and gas generation at the cathode.[11]

Lithium Bis(oxalate)borate (LiBOB)

LiBOB is a multifunctional additive that can act as both a salt and a film-forming agent, providing benefits at both the anode and the cathode.[15]

  • Mechanism: On the anode, the BOB⁻ anion is reduced to form a stable SEI rich in lithium oxalate and boron-containing species.[16] On the cathode, it can be oxidized to form a protective cathode-electrolyte interphase (CEI), which is particularly beneficial for high-voltage applications.[17][18] This CEI can suppress transition metal dissolution from the cathode material.[18]

  • Performance: LiBOB has demonstrated excellent thermal stability, superior to the conventional LiPF₆ salt.[15] It significantly improves the cycling performance and coulombic efficiency of high-voltage systems.[17][18] A key advantage is its ability to stabilize both electrodes simultaneously.

Succinonitrile (SN)

Succinonitrile (SN) is primarily known for its ability to enhance the thermal safety and high-temperature performance of LIBs.[19]

  • Mechanism: SN has a high boiling point and a strong interaction with cathode surfaces. It is believed to form a protective layer on the cathode through coordination with transition metal ions, mitigating electrolyte decomposition at elevated temperatures and high states of charge.[19][20]

  • Performance: The addition of SN can significantly increase the onset temperature of exothermic reactions in the battery, reducing the risk of thermal runaway.[19] It also helps in reducing gas generation at high temperatures. While not primarily an SEI former on the anode, its ability to stabilize the cathode interface makes it a valuable co-additive.[20][21][22]

Sulfur-Based Additives (e.g., 1,3-Propene Sultone - PES)

Sultone-based additives are effective at forming robust SEI layers on both graphite and silicon anodes.

  • Mechanism: Additives like PES are electrochemically reduced on the anode to form an SEI layer containing lithium sulfonates (ROSO₂Li) and sulfites (Li₂SO₃).[9] These sulfur-containing species contribute to a more flexible and stable SEI.

  • Performance: PES and other sulfur-based additives have been shown to improve capacity retention and coulombic efficiency.[9] In some systems, they can be used in combination with other additives like FEC to create a synergistic effect, forming a more resilient, multi-layered SEI.[23]

Quantitative Performance Comparison

The selection of an appropriate additive is highly dependent on the specific cell chemistry and intended application. The following table summarizes the key performance attributes of the discussed alternatives in comparison to the FEC baseline.

AdditivePrimary FunctionTypical ConcentrationAnode Stability (Graphite/Si)Cathode Stability (High Voltage)Thermal StabilityKey AdvantageKey Disadvantage
FEC (Baseline) SEI Formation1-10 wt%ExcellentModerateModerateForms stable LiF-rich SEI, especially for Si anodes.[1][6]Continuous consumption; can increase impedance.
Vinylene Carbonate (VC) SEI Formation0.5-2 wt%ExcellentPoorModerateHighly effective for graphite anodes.[10][11]Oxidatively unstable above ~4.3V.[11]
LiBOB SEI & CEI Formation0.5-2 wt%GoodExcellentExcellentStabilizes both anode and cathode; high thermal stability.[15][18]Lower solubility and conductivity than LiPF₆.
Succinonitrile (SN) Cathode Stabilization1-5 wt%N/A (not primary)ExcellentExcellentImproves thermal safety by stabilizing the cathode.[19]Can increase electrolyte viscosity.
1,3-Propene Sultone (PES) SEI Formation0.5-2 wt%ExcellentModerateModerateForms a stable, flexible S-based SEI.[9]Can have oxidative instability at very high potentials.

Experimental Workflow for Additive Evaluation

A rigorous and standardized testing protocol is essential for the objective comparison of electrolyte additives. This involves careful cell assembly, controlled electrochemical cycling, and in-depth analysis.

Experimental_Workflow cluster_prep Preparation cluster_test Electrochemical Testing cluster_analysis Data Analysis A1 Electrolyte Formulation (Baseline vs. Additive) A3 Coin Cell Assembly (e.g., CR2032 in Glovebox) A1->A3 A2 Electrode Preparation (Cathode & Anode) A2->A3 B1 Formation Cycles (e.g., 2-4 cycles @ C/10) A3->B1 Start Test B2 Galvanostatic Cycling (e.g., 100+ cycles @ C/3 or C/2) B1->B2 B3 Rate Capability Test (C/10 to 5C) B2->B3 C1 Capacity Retention & Coulombic Efficiency B2->C1 B4 Electrochemical Impedance Spectroscopy (EIS) B3->B4 C3 Rate Performance B3->C3 C2 Impedance Growth (from EIS data) B4->C2

Caption: A standardized workflow for evaluating the performance of battery electrolyte additives.

Detailed Protocol Steps:
  • Electrolyte Preparation: Prepare a baseline electrolyte (e.g., 1.0 M LiPF₆ in EC:EMC 3:7 w/w). Create experimental batches by adding the precise weight percentage (e.g., 2 wt%) of the additive under investigation (FEC, VC, LiBOB, etc.) inside an argon-filled glovebox to prevent moisture contamination.

  • Cell Assembly: Assemble CR2032-type coin cells in an argon-filled glovebox. A typical assembly consists of a cathode, a microporous separator, a lithium metal or graphite anode, and a fixed volume (e.g., 20 µL) of the prepared electrolyte. Ensure consistent assembly pressure.

  • Formation Cycling: Subject the cells to 2-4 initial galvanostatic cycles at a low C-rate (e.g., C/10, where C is the theoretical capacity) within the designated voltage window (e.g., 3.0-4.4 V). This step is crucial for the controlled formation of the SEI layer.

  • Performance Cycling: Cycle the cells for an extended period (100-500+ cycles) at a moderate rate (e.g., C/3 or C/2 charge and discharge). Continuously monitor the discharge capacity and coulombic efficiency. A stable capacity and high efficiency (ideally >99.8%) indicate a successful additive.

  • Rate Capability Testing: After a set number of cycles, evaluate the cell's performance at various C-rates (from C/10 to 5C or higher). This measures the cell's ability to deliver power, which is influenced by the ionic conductivity of the SEI and the overall cell impedance.

  • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at set intervals (e.g., after formation and every 50 cycles). This AC technique provides valuable information on the evolution of cell resistance, particularly the charge transfer resistance, which is directly related to the properties and growth of the SEI and CEI layers.[11]

Conclusion and Future Directions

While FEC remains a highly effective and widely used electrolyte additive, the landscape of battery technology is diversifying. For high-voltage applications, additives like LiBOB that offer protection at the cathode are superior alternatives. For enhancing thermal safety, SN presents a compelling case. The classic VC additive, while limited by its voltage window, is still a cost-effective and reliable choice for standard graphite-based cells.

The future of electrolyte design likely lies in synergistic, multi-additive systems tailored to specific electrode chemistries.[23] Combining a primary film-former with a cathode stabilizer, a flame retardant, or a gas-suppressing agent may unlock new levels of performance. As researchers, our causality-driven approach to selecting and testing these molecules—understanding why an additive works in a given system—will be paramount to engineering the next generation of safe, long-lasting, and energy-dense batteries.

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